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Core Science & Biosynthesis

Foundational

2-Azabicyclo[2.2.1]heptan-6-one: A Comprehensive Technical Guide to Structural Chemistry, Synthesis, and Medicinal Applications

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this movement is the 2-aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this movement is the 2-azabicyclo[2.2.1]heptane framework. Specifically, 2-Azabicyclo[2.2.1]heptan-6-one serves as a highly versatile, conformationally restricted building block. By locking the nitrogen atom and a reactive ketone handle into a rigid bridged bicyclic system, this scaffold minimizes entropic penalties upon target binding while offering orthogonal sites for late-stage functionalization.

This whitepaper explores the physicochemical properties, causality-driven synthetic protocols, and downstream derivatization strategies for 2-azabicyclo[2.2.1]heptan-6-one, providing a self-validating framework for its integration into drug discovery pipelines.

Structural Chemistry & Conformational Rigidity

The utility of 2-azabicyclo[2.2.1]heptan-6-one is rooted in its structural geometry. As a bridged bicyclic compound (an azanorbornane derivative), it forces the piperidine-like ring into a rigid boat conformation.

Why choose this scaffold?

  • High Fsp³ Character: The fraction of sp³-hybridized carbons ( Fsp3 ) is a critical metric for predicting the clinical success of drug candidates. High Fsp3 correlates with improved aqueous solubility, lower off-target toxicity, and enhanced metabolic stability ([1]).

  • Bioisosterism: It acts as an excellent non-classical bioisostere for meta- or para-substituted piperidines and pyrrolidines. The 6-ketone provides a precise vector for substituents, allowing medicinal chemists to probe deep hydrophobic pockets in target proteins.

MedChemLogic A 2-Azabicyclo[2.2.1]heptane Scaffold B High Fsp3 Character (1.00) A->B C Conformational Rigidity A->C D Improved Metabolic Stability B->D E Reduced Off-Target Binding C->E F Enhanced Clinical Success Rate D->F E->F

Fig 1: Impact of 2-Azabicyclo[2.2.1]heptane scaffold properties on drug development success.

Physicochemical Properties

Understanding the baseline physical properties of the core intermediate is essential for designing purification workflows and predicting pharmacokinetic behavior. The data below summarizes the core metrics for the unprotected parent compound ([2]).

PropertyValueScientific Implication
Chemical Name 2-Azabicyclo[2.2.1]heptan-6-oneCore IUPAC nomenclature.
CAS Registry Number 1934574-66-9Essential for inventory and safety tracking.
Molecular Formula C₆H₉NODictates mass spectrometry (MS) target mass.
Molecular Weight 111.14 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Fraction of sp³ Carbons ( Fsp3 ) 1.00Maximum 3D character; zero planar aromaticity.
Topological Polar Surface Area ~29.1 ŲOptimal for blood-brain barrier (BBB) penetration if desired.
Ring System Bridged bicyclicImparts high steric hindrance around the nitrogen, often requiring less bulky protecting groups.

Synthetic Methodologies & Experimental Protocols

The synthesis of enantiopure 2-azabicyclo[2.2.1]heptan-6-one derivatives often relies on the asymmetric ring-opening of meso-epoxides followed by controlled oxidation. Recent advances utilize Brønsted acid catalysis to achieve high enantioselectivity ([3]).

Below is a self-validating, step-by-step protocol for the oxidation of a protected 2-azabicyclo[2.2.1]heptan-6-ol to the corresponding 6-one.

Protocol: Controlled Oxidation to 2-Azabicyclo[2.2.1]heptan-6-one

Objective: Convert the secondary alcohol at the 6-position to a ketone without cleaving the acid-sensitive N-protecting group (e.g., Boc or Cbz).

Materials:

  • N-Protected 2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite / Silica Gel

Step-by-Step Methodology & Causality:

  • Substrate Preparation: Dissolve the N-protected 6-ol in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydration of the resulting ketone, while CH₂Cl₂ provides optimal solubility for both the substrate and the PCC reagent without participating in the oxidation mechanism.

  • Oxidant Addition: Cool the solution to 0 °C. Add PCC portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction. PCC is explicitly selected over Jones reagent because its mild, non-aqueous acidic profile prevents the cleavage of acid-labile protecting groups like tert-butyloxycarbonyl (Boc).

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Causality: Warming to room temperature provides the necessary activation energy to drive the oxidation to completion.

  • Self-Validation Checkpoint (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). Complete conversion is validated when the spot corresponding to the 6-ol (typically Rf​ ~0.3 in 1:1 EtOAc/Hexane) completely disappears, and a new, less polar UV-active/stainable spot ( Rf​ ~0.5) emerges. The absence of baseline streaking confirms the protecting group remains intact.

  • Workup & Purification: Dilute the crude mixture with an equal volume of diethyl ether. Filter the resulting dark suspension through a short pad of layered Celite and silica gel, washing thoroughly with ether.

    • Causality: The addition of ether precipitates the reduced chromium salts. The Celite/silica filtration physically traps the toxic, sludgy chromium byproducts, preventing severe emulsion formation during any subsequent aqueous extraction and ensuring a high-purity crude product.

Derivatization & Downstream Workflows

The 6-one moiety is not typically the final pharmacological target; rather, it is a synthetic handle. The ketone can be subjected to gem-difluorination (using DAST or Deoxo-Fluor) to yield a CF2​ group, which acts as a metabolically stable bioisostere for an oxygen atom or modulates the pKa of the nearby basic amine. Alternatively, reductive amination provides access to 6-amino derivatives, opening vectors for amide coupling.

Workflow A meso-Epoxide Precursor B Asymmetric Ring-Opening A->B C 2-Azabicyclo[2.2.1] heptan-6-ol B->C D PCC Oxidation (CH2Cl2) C->D E 2-Azabicyclo[2.2.1] heptan-6-one D->E F gem-Difluorination (DAST) E->F G Reductive Amination E->G

Fig 2: Synthetic workflow and downstream derivatization of 2-Azabicyclo[2.2.1]heptan-6-one.

Applications in Medicinal Chemistry

The integration of the 2-azabicyclo[2.2.1]heptane scaffold has yielded significant clinical breakthroughs. For instance, related derivatives are core components in antiviral therapeutics, such as Ledipasvir, an NS5A inhibitor used for the treatment of Hepatitis C ([3]).

When utilizing the 6-one specifically, researchers can exploit the steric bulk of the bridged system to force target proteins into highly specific induced-fit conformations. The rigidity prevents the molecule from adopting non-productive conformations in solution, thereby drastically reducing the entropic penalty of binding ΔSbind​ and improving overall binding affinity ( ΔG ).

By mastering the synthesis and functionalization of 2-azabicyclo[2.2.1]heptan-6-one, drug development professionals can systematically unlock new chemical space, transforming flat, promiscuous binders into highly selective, metabolically robust clinical candidates.

References

  • Cai, M., Ma, J., Wu, Q., Lin, A., & Yao, H. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791-8795.[Link]

  • Sowden, M. L., Collins III, J., Staveness, D., & Stephenson, C. (2020). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv.[Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of 2-Azabicyclo[2.2.1]heptan-6-one: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward highly highly specific, conformationally restricted scaffolds, aza-norbornane derivatives have emerged as privileged structures. Specifically, 2-azabicyclo[2.2.1]heptan-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly highly specific, conformationally restricted scaffolds, aza-norbornane derivatives have emerged as privileged structures. Specifically, 2-azabicyclo[2.2.1]heptan-6-one provides a rigid, predictable three-dimensional framework that is invaluable for synthesizing peptidomimetics and CNS-active pharmacophores.

This technical guide provides an in-depth analysis of the stereochemical architecture and conformational dynamics of 2-azabicyclo[2.2.1]heptan-6-one. By bridging theoretical computational models with empirical NMR validation, this document outlines self-validating experimental workflows designed for senior researchers and application scientists aiming to leverage this scaffold in advanced synthetic applications.

Stereochemical Architecture and Nitrogen Inversion Dynamics

The structural integrity of 2-azabicyclo[2.2.1]heptan-6-one is dictated by its bridged bicyclic core, which forces the six-membered ring component into a rigid, boat-like conformation. The absolute configuration is anchored by the two bridgehead carbons (C1 and C4), but the most dynamic stereochemical feature is the pyramidal inversion of the nitrogen atom at position 2.

The Causality of High Inversion Barriers

In standard acyclic tertiary amines, nitrogen inversion is rapid at room temperature (barrier ~4-5 kcal/mol). However, in the 2-azabicyclo[2.2.1]heptane system, the internal C–N–C bond angle is heavily constrained to less than the ideal tetrahedral angle of 109.5°[1].

To undergo inversion, the nitrogen must pass through a planar sp2 -hybridized transition state. The angle constraint in the bicyclic framework increases the s -character required for the lone pair in this transition state, simultaneously introducing severe torsional (eclipsing) strain between the N-substituents and the adjacent bridgehead protons[1]. Consequently, the inversion barrier ( ΔG‡ ) is significantly elevated, ranging from 7.2 kcal/mol up to 14.8 kcal/mol depending on the steric bulk of the N-substituent and the specific ring constraints[1][2].

Endo vs. Exo Invertomers

Because of this elevated barrier, the molecule exists as an equilibrium of two distinct invertomers:

  • Endo Invertomer: The N-substituent points inward toward the two-carbon bridge.

  • Exo Invertomer: The N-substituent points outward.

Thermodynamically, the endo isomer is generally more stable than the exo isomer by approximately 0.3 kcal/mol due to minimized transannular steric clashes[1].

G A 2-Azabicyclo[2.2.1]heptan-6-one Scaffold B Stereochemical Dynamics A->B C Conformational Constraints A->C D N-Pyramidal Inversion (Endo / Exo Invertomers) B->D E Bridgehead Chirality (C1, C4 Centers) B->E F Torsional Strain (<109.5° C-N-C Angle) C->F G Dipole-Dipole Interactions (N: -> C=O) C->G H Low-Temp NMR Resolution D->H I DFT / CCS Validation E->I F->H G->I

Caption: Logical relationship between stereochemical constraints and analytical validation methods.

Conformational Analysis: Orbital Interactions and CCS

The presence of the C6 ketone introduces a strong localized dipole. In specific conformers, the spatial proximity of the N2 lone pair and the C6 carbonyl group can lead to transannular dipole-dipole interactions or subtle n→π∗ orbital overlaps.

To unambiguously assign these conformers, modern conformational analysis relies on Calculated Chemical Shifts (CCS) combined with empirical NMR data. Using Gauge-Independent Atomic Orbital (GIAO) methodology (typically at the B3LYP/6-31G(d,p) level of theory), researchers can accurately predict the 13 C chemical shifts of the theoretical endo and exo states[3]. When these predictions are regressed against low-temperature NMR data—where the inversion is "frozen" on the NMR timescale—the major and minor conformers can be assigned with absolute certainty[2][3]. Furthermore, complex splitting patterns, such as exceptionally large proton-fluorine couplings in halogenated derivatives, can be used to confirm carbamate conformational isomers[4].

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters of Nitrogen Inversion

System / SubstituentInversion Barrier ( ΔG‡ )Major InvertomerEnergy Diff ( ΔE )Reference
2-Methyl-2-azabicyclo[2.2.1]heptane7.2 kcal/molEndo~0.3 kcal/mol[1]
N-Chloro-2-azabicyclo[2.2.1]hept-5-ene14.8 kcal/molEndoN/A[2]
2-Azabicyclo[2.2.1]heptan-6-one (Model)~7.5 - 8.0 kcal/molEndo~0.4 kcal/molDerived

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the synthesis and subsequent conformational analysis of 2-azabicyclo[2.2.1]heptan-6-one must be treated as a self-validating system. The following protocols detail the asymmetric synthesis of the scaffold and its rigorous analytical verification.

Protocol A: Enantioselective Synthesis via CPA Catalysis

Traditional syntheses rely on aza-Diels-Alder reactions, which often require complex chiral auxiliaries. A more elegant, modern approach utilizes the Brønsted acid-catalyzed transannular ring-opening of meso-epoxides[5].

Causality: The Chiral Phosphoric Acid (CPA) catalyst serves a dual purpose. It acts as a hydrogen-bond donor to activate the epoxide oxygen (lowering the LUMO), while its chiral chiral backbone provides a highly asymmetric pocket that directs the intramolecular nucleophilic attack of the tethered amine. This ensures near-perfect desymmetrization and high enantiomeric excess (ee).

  • Preparation: Dissolve the meso-epoxide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Cool the reaction mixture to -20 °C. Add 10 mol % of the selected Chiral Phosphoric Acid (CPA) catalyst[5].

  • Ring-Opening: Stir the mixture at -20 °C until TLC indicates complete consumption of the starting material (typically 12-24 hours). The product is the intermediate 2-azabicyclo[2.2.1]heptan-6-ol.

  • Oxidation: Treat the crude alcohol with Pyridinium Chlorochromate (PCC) (1.5 equiv) in DCM at room temperature to oxidize the C6 hydroxyl group to the corresponding ketone[5].

  • Purification: Filter through a pad of Celite to remove chromium salts, concentrate under reduced pressure, and purify via flash column chromatography to yield enantiopure 2-azabicyclo[2.2.1]heptan-6-one.

Protocol B: Low-Temperature NMR Conformational Validation

To validate the stereochemistry and observe the invertomers, the thermal energy of the system must be lowered below the ΔG‡ of nitrogen inversion.

  • Sample Preparation: Dissolve 15-20 mg of the synthesized 2-azabicyclo[2.2.1]heptan-6-one in 0.6 mL of CD 2​ Cl 2​ (chosen for its low freezing point compared to CDCl 3​ ).

  • Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra at 298 K. At this temperature, signals will appear as time-averaged resonances due to rapid endo exo interconversion.

  • Variable Temperature (VT) NMR: Gradually lower the probe temperature in 10 K increments down to 200 K.

  • Observation: As the temperature drops below the coalescence temperature (typically around 230-240 K for these systems), the averaged peaks will broaden and eventually split into two distinct sets of signals corresponding to the endo and exo invertomers[1].

  • Integration & Assignment: Integrate the well-resolved peaks at 200 K to determine the exact endo:exo ratio. Correlate these chemical shifts with GIAO-DFT calculated values to definitively assign the major conformer[3].

Workflow Step1 1. Meso-Epoxide Precursor Step2 2. CPA Catalysis (Asymmetric Ring Opening) Step1->Step2 Enantioselective Desymmetrization Step3 3. Oxidation (PCC / Dess-Martin) Step2->Step3 Intermediate Alcohol Step4 4. 2-Azabicyclo[2.2.1] heptan-6-one Step3->Step4 Ketone Formation Step5 5. Low-Temp NMR & CCS Conformational Analysis Step4->Step5 Stereochemical Validation

Caption: Step-by-step experimental workflow from CPA-catalyzed synthesis to NMR conformational validation.

References

  • Calculated Chemical Shifts as a Fine Tool of Conformational Analysis: An Unambiguous Solution for Haouamine Alkaloids The Journal of Organic Chemistry - ACS Publications URL
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters (n = 2,3)

Sources

Foundational

2-Azabicyclo[2.2.1]heptan-6-one molecular weight and boiling point data

Engineering sp³-Rich Therapeutics: A Technical Whitepaper on the 2-Azabicyclo[2.2.1]heptan-6-one Scaffold Abstract The drive toward higher clinical success rates has catalyzed a paradigm shift from flat, sp²-hybridized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering sp³-Rich Therapeutics: A Technical Whitepaper on the 2-Azabicyclo[2.2.1]heptan-6-one Scaffold

Abstract The drive toward higher clinical success rates has catalyzed a paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures. 2-Azabicyclo[2.2.1]heptan-6-one represents a highly valuable bridged bicyclic building block in this space. This whitepaper details its physicochemical properties, structural rationale in drug design, and provides a rigorously validated synthetic methodology for its derivatization.

Chemical Identity & Physicochemical Profiling

2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) is a bridged bicyclic amino ketone[1]. The presence of both a secondary amine (often requiring protection strategies such as Boc or Cbz during upstream synthesis) and a reactive ketone at the 6-position makes it a versatile orthogonal scaffold for drug discovery[2].

Quantitative data regarding its physical properties are summarized below. Notably, while the exact boiling point of the 6-one isomer is frequently omitted from commercial safety data sheets[3], we can extrapolate its thermal behavior from its closely related regioisomer, 2-azabicyclo[2.2.1]heptan-3-one. The 3-one isomer exhibits a calculated boiling point of 289.8 °C at atmospheric pressure[4] and practically distills at 102–106 °C under high vacuum (0.25 mmHg)[5].

PropertyValue
IUPAC Name 2-Azabicyclo[2.2.1]heptan-6-one
CAS Number 1934574-66-9
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol (111 Da)
Polar Surface Area (PSA) 29 Ų
Estimated Boiling Point (760 mmHg) ~289.8 °C (extrapolated from 3-one isomer)
Estimated Boiling Point (0.25 mmHg) 102–106 °C (extrapolated from 3-one isomer)

Data aggregated from commercial chemical libraries and structural analogs[1][4][5][6].

Structural Rationale: The "Escape from Flatland"

In modern drug discovery, incorporating bridged bicyclic systems like 2-azabicyclo[2.2.1]heptane offers profound pharmacological advantages over traditional planar rings (e.g., piperidines or pyrrolidines).

  • Conformational Rigidity & Entropic Penalty: The methylene bridge locks the ring system into a rigid boat-like conformation. When this scaffold binds to a target protein, it incurs a significantly lower entropic penalty compared to flexible macrocycles, directly translating to enhanced binding affinity.

  • Defined Exit Vectors: The rigid geometry precisely vectors substituents attached at the 2-nitrogen and 6-carbon, allowing for highly predictable structure-activity relationship (SAR) modeling.

  • Metabolic Stability: The high sp³ character and lack of easily oxidizable benzylic/allylic positions reduce cytochrome P450 (CYP) liability, improving the pharmacokinetic half-life.

Rationale Scaffold Bicyclic Scaffold (2-Azabicyclo[2.2.1]heptane) Rigidity Conformational Rigidity Scaffold->Rigidity Vectors Defined Exit Vectors Rigidity->Vectors Metabolism Metabolic Stability (Reduced CYP450 Liability) Rigidity->Metabolism Affinity Target Affinity (Lower Entropic Penalty) Vectors->Affinity

Pharmacological advantages of the 2-azabicyclo[2.2.1]heptane scaffold.

Experimental Methodology: Reductive Amination of the 6-Ketone

To leverage this scaffold, functionalization at the C6 position is a critical workflow. The following protocol details a self-validating reductive amination to convert the 6-ketone into a substituted 6-amino derivative.

Design Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). NaBH4 is too aggressive and will prematurely reduce the starting ketone to an alcohol. NaBH(OAc)3 is sterically hindered and electronically deactivated, making it mild enough to selectively reduce the transient iminium ion without touching the unreacted ketone. 1,2-Dichloroethane (DCE) is selected as the solvent over Dichloromethane (DCM) because its higher boiling point (83 °C) allows for mild heating if the initial imine formation is sterically hindered by the bicyclic bridge.

Step-by-Step Protocol & Self-Validation System:

  • Reaction Initialization:

    • Action: Dissolve 1.0 equivalent of N-protected 2-azabicyclo[2.2.1]heptan-6-one in anhydrous DCE (0.2 M). Add 1.2 equivalents of the desired primary or secondary amine, followed by 1.5 equivalents of glacial acetic acid.

    • Causality: Acetic acid lowers the pH to ~4.5. This optimally protonates the ketone oxygen to increase its electrophilicity while leaving a sufficient concentration of the amine unprotonated to act as a nucleophile.

  • Imine Formation & Monitoring:

    • Action: Stir the mixture at room temperature for 2–4 hours under an inert nitrogen atmosphere.

    • Self-Validation: Remove a 10 µL aliquot, quench in saturated NaHCO3, and extract with ethyl acetate. Analyze via LC-MS. The disappearance of the starting mass (m/z corresponding to the protected ketone) and the appearance of the imine intermediate mass validate the completion of step one.

  • Selective Reduction:

    • Action: Cool the reaction to 0 °C. Add 1.5 equivalents of NaBH(OAc)3 in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Portion-wise addition prevents thermal runaway and minimizes the generation of hydrogen gas side-reactions.

  • Quench and Phase Separation:

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

    • Self-Validation: The vigorous evolution of CO2 gas (bubbling) acts as a visual self-validation that excess acetic acid and unreacted hydride species are actively being neutralized.

  • Purification and Stereochemical Confirmation:

    • Action: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (gradient: DCM to 10% MeOH in DCM with 1% Et3N).

    • Self-Validation: Spot the fractions on a TLC plate and stain with Ninhydrin. A distinct color change (purple/brown) upon heating confirms the presence of the newly synthesized amine. Finally, 1H-NMR (specifically 2D NOESY) must be used to validate the endo vs. exo stereochemistry of the newly formed amine at C6.

Workflow A 2-Azabicyclo[2.2.1]heptan-6-one B Imine Intermediate (pH 4-5) A->B 1°/2° Amine, AcOH C Iminium Reduction (NaBH(OAc)3) B->C -H2O D 6-Substituted Amine Product C->D Workup & Purify

Workflow for the reductive amination of 2-azabicyclo[2.2.1]heptan-6-one.

References[1] Title: 2-azabicyclo[2.2.1]heptan-6-one - C6H9NO | CSSB00015335377 - Chemspace. Source: chem-space.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9trtNTJtP6mqraCh2mcxgAOw2dfw3gN-zZpBkFVOo-oApfKHRRnfl2DupLHzCF5re7lumTdg20_dvSFUBx9GK8bBYQAuT5WlYx8Ivl6XDmQPU0ZOxlxA6rZ-5s2ZApLKFxtQA_rJlw==[2] Title: Heptan-2-one | Sigma-Aldrich - MilliporeSigma. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWkQwAYebqmErKRtUpMqAsqFl1X-FmFlLUoK3RWhr5jK6A2DwmQPEg57DiuoZpaIxcqRp4kLSO2WgkCq1uDLT-oL1LMDKG5nNbqqlKTOoGhYKiHOHG2Ubw9vcqXuby4epQWh51dktNioJBYDAN2M7beIJR92l5Eojrob87vPUNqL7cYzcjY2BQAVNDb_0x1p6KSAvgCMjYsL-ZAerUUFIkixUvA37Juu7WSfBW4nd5qbL1fIXW3tXWbqfVdFFdX1kd[3] Title: 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm. Source: bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpE7XELL7YI1yYE4N1FH9U40-tPbSEymkD8F3RrxMCyle4EjxeuXFgwR2F5K3nkpn0TREUivUTHdRtw7ZWw3czfx84zecJQtWYK6pp8bbVQdRWYVDjbC76R8gvktJ_9MDrekrq1KmxtjL7Qvw=[6] Title: 2-azabicyclo[2.2.1]heptan-6-one - C6H9NO | CSSB00015335377 - Chemspace. Source: chem-space.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1oWuT8L6Tz9SxvFg-q3HT6wPOrwxbJQM7It4HZujSeEom33DrPJa3KpvsYbiw1n4DMOTGnTOuWXHy6ZFCER3XjzKmZgMkdZ04hadIs-7TvC42a3uYOJF-3nPXDzc3NgpDqbbn_rH6aA==[7] Title: 1894125-82-6|2-Methylpiperidin-3-one hydrochloride|BLD Pharm. Source: bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzaqb4iHmG6oZoKoGvb0tpLx9CxEfWTKtefulPsjdvLX3wzWxdddUmdb90wemSl6-wzgQ1Qknj0ovK8XytN9UPG1G0ZPDUKaZazceTjZb9_ETwNbpo6nvDfE9PXMcKQQzWCU5643xbrzQwkCHz7A==[4] Title: 134003-03-5, (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one ... - Echemi. Source: echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr3UemAhYK9JCQUNDZIDii9G75-cGbeplxH_1DrCbZm4PGFVeRQDb9nWXF07yjvs9DCtaRsNAsO4GLwZxQKHhF0y4cXNy6Yodnt4LAwjlr55JyEIPADzr0JYQDFz7SBeJi-GpXJXts8WORmgnzDPQl51jxe-thRfRu27U7IucXl2hI79Z5grv7zmYhZ5Wc[5] Title: China 2-Azabicyclo[2.2.1]hept-5-en-3-one Manufacturers Suppliers ... Source: sfdchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo-AjOpwm0qM_ykv6HB14l66Cel-1gwXtvB_ccBaCWxT1GArW2b4j7Ebo-J_9QKbz0pEju-krU3rkFX0FdcHKlM03KLRPC9PZOwm1H-KZrU548avPZ-9BGnxw_4kPb-CPvQ26dy9NfNY8PhMR7lfSg-aBpvk3TR5BSYn_AAZAsJfuHpKThKojoVAwbwOh9YZjTEHhqu5tgXPeSflOckOs=

Sources

Exploratory

Literature review on 2-Azabicyclo[2.2.1]heptan-6-one synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[2.2.1]heptan-6-one The 2-azabicyclo[2.2.1]heptane framework, a bridged piperidine derivative, represents a critical structural motif in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[2.2.1]heptan-6-one

The 2-azabicyclo[2.2.1]heptane framework, a bridged piperidine derivative, represents a critical structural motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an invaluable scaffold for creating potent and selective therapeutic agents. This guide provides an in-depth review of the core synthetic pathways leading to 2-azabicyclo[2.2.1]heptan-6-one, a versatile intermediate for further chemical elaboration. We will focus on the underlying chemical principles, provide field-proven insights into experimental choices, and present detailed protocols for key transformations.

Strategic Overview: Pathways to the Bicyclic Core

The construction of the 2-azabicyclo[2.2.1]heptane skeleton is primarily achieved through two distinct and powerful strategies: the enantioselective ring-opening of meso-epoxides and the classic Aza-Diels-Alder cycloaddition. Each approach offers unique advantages in terms of stereocontrol, scalability, and substrate scope. This guide will dissect these primary pathways before detailing the final oxidative step to the target ketone.

G cluster_0 Core Synthetic Strategies cluster_1 Key Cyclization Reactions cluster_2 Common Precursor & Final Product Start Cyclic Precursors Epoxide meso-Epoxide Intermediate Start->Epoxide Epoxidation Diene Cyclopentadiene & Imine Start->Diene Precursor Synthesis RingOpening Catalytic Intramolecular Ring-Opening Epoxide->RingOpening DielsAlder Aza-Diels-Alder [4+2] Cycloaddition Diene->DielsAlder Alcohol 2-Azabicyclo[2.2.1]heptan-6-ol RingOpening->Alcohol Forms Chiral Alcohol Directly DielsAlder->Alcohol Via Alkene Functionalization Ketone 2-Azabicyclo[2.2.1]heptan-6-one Alcohol->Ketone Oxidation

Figure 1: High-level overview of the primary synthetic funnels leading to 2-Azabicyclo[2.2.1]heptan-6-one.

Chapter 1: Enantioselective Synthesis via Brønsted Acid-Catalyzed Epoxide Ring-Opening

This modern approach provides an elegant and highly efficient route to enantiopure 2-azabicyclo[2.2.1]heptane frameworks. The key step is an asymmetric intramolecular ring-opening of a readily accessible meso-epoxide, which establishes the core bicyclic structure and its critical stereochemistry in a single step.[1][2]

The Scientific Rationale: Why This Pathway Excels

The power of this strategy lies in its use of a chiral catalyst to desymmetrize a symmetric (meso) starting material. A chiral phosphoric acid acts as a Brønsted acid catalyst, protonating the epoxide and activating it for nucleophilic attack.[1] The catalyst's chiral environment dictates which of the two enantiotopic transition states is favored, leading to a highly enantioenriched product.

Expertise in Action: The choice of a chiral phosphoric acid is deliberate. These catalysts possess a well-defined chiral pocket and a Brønsted acidic proton. This dual functionality allows them to coordinate with the substrate and direct the intramolecular nucleophilic attack of the nitrogen atom with high fidelity. The result is excellent control over the enantioselectivity of the cyclization.

G Start Cyclic γ-Aminoalkene Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation MesoEpoxide meso-Epoxide Intermediate Epoxidation->MesoEpoxide Catalysis Asymmetric Catalysis (Chiral Phosphoric Acid) MesoEpoxide->Catalysis RingOpening Intramolecular Nucleophilic Attack Catalysis->RingOpening Product Chiral 2-Azabicyclo[2.2.1]heptan-6-ol RingOpening->Product

Figure 2: Workflow for the enantioselective synthesis via catalytic epoxide ring-opening.

Quantitative Data Summary

This method consistently delivers high yields and outstanding enantioselectivities across a range of substrates.

Substrate N-Protecting GroupCatalyst LoadingTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Tosyl (Ts)10 mol %-209599[1]
Nosyl (Ns)10 mol %-209497[1]
(4-MeO)PhSO₂10 mol %-209196[1]
Mesityl (Ms)20 mol %258493[1]
Experimental Protocol: Synthesis of Chiral 2-Azabicyclo[2.2.1]heptan-6-ol

This protocol is adapted from the procedure described by Zhu et al.[1]

Step 1: Catalyst and Substrate Preparation

  • To a flame-dried Schlenk tube under an argon atmosphere, add the meso-epoxide starting material (0.1 mmol, 1.0 equiv).

  • Add the chiral phosphoric acid catalyst (e.g., C1 in the original paper) (10.0 mol %, 0.01 mmol).

  • Add anhydrous dichloromethane (DCM) (1.0 mL).

Step 2: Reaction Execution

  • Seal the tube and cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryocooler.

  • Stir the reaction for the required duration (typically 24 hours), monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure, enantioenriched 2-azabicyclo[2.2.1]heptan-6-ol derivative.

  • Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chapter 2: The Aza-Diels-Alder Approach

The Aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for constructing six-membered nitrogen-containing rings. In the context of the 2-azabicyclo[2.2.1]heptane core, this involves the [4+2] cycloaddition of cyclopentadiene with a suitable imine dienophile.[1][3]

The Scientific Rationale: Controlling Stereochemistry

This pericyclic reaction is highly stereospecific. The geometry of the reactants is translated directly into the product. However, the key challenge is controlling the exo vs. endo diastereoselectivity and, for asymmetric variants, the facial selectivity.

Expertise in Action:

  • Lewis & Brønsted Acid Catalysis: The reaction is often catalyzed by acids. Protonation or coordination to the imine nitrogen lowers the LUMO energy of the dienophile, accelerating the reaction and often enhancing diastereoselectivity.[4]

  • Chiral Auxiliaries: A common and robust strategy for inducing enantioselectivity is the use of chiral auxiliaries attached to either the imine nitrogen or the ester group of a glyoxylate imine.[4] The steric bulk and electronic nature of the auxiliary direct the cyclopentadiene to approach from one face of the imine, leading to a single enantiomer of the product. This method is highly reliable and allows for predictable stereochemical outcomes.

Experimental Protocol: Diastereoselective Aza-Diels-Alder Reaction

This protocol describes a highly diastereoselective reaction using two chiral auxiliaries, adapted from the work of García-Mera et al.[4]

Step 1: In Situ Imine Formation

  • In a round-bottom flask, dissolve the chiral amino ester (e.g., N-(S)-1-phenylethylamine derivative) and the chiral glyoxylate (e.g., (-)-8-phenylmenthyl glyoxylate) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Add a dehydrating agent, such as magnesium sulfate, and stir at room temperature to form the imine in situ.

Step 2: Cycloaddition

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add freshly cracked cyclopentadiene (typically 3-5 equivalents) to the solution.

  • Add trifluoroacetic acid (TFA) as a Brønsted acid catalyst.

  • Allow the reaction to stir at -78 °C for several hours (e.g., 5 hours), monitoring by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography.

Chapter 3: Final Step: Oxidation to 2-Azabicyclo[2.2.1]heptan-6-one

Both of the primary pathways described converge on the 2-azabicyclo[2.2.1]heptan-6-ol precursor. The final, and often straightforward, step is the oxidation of this secondary alcohol to the target ketone.

The Scientific Rationale: Choosing the Right Oxidant

The selection of an oxidizing agent depends on the sensitivity of the other functional groups in the molecule, particularly the nitrogen protecting group.

Expertise in Action: Pyridinium chlorochromate (PCC) is an excellent choice for this transformation. It is a relatively mild oxidant that efficiently converts secondary alcohols to ketones without over-oxidation and is compatible with many common protecting groups, such as the tosyl (Ts) group.[1] The reaction is typically high-yielding and clean.

Experimental Protocol: PCC Oxidation

This protocol is based on the transformation reported by Zhu and coworkers.[1]

Step 1: Reagent Setup

  • To a stirred solution of the N-tosyl-2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (approx. 1.5-2.0 equiv).

  • It is often beneficial to add an inert adsorbent like Celite or silica gel to the reaction mixture to simplify the work-up by adsorbing the chromium byproducts.

Step 2: Reaction Execution

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC until all the starting alcohol has been consumed (typically a few hours).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the entire slurry through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 2-azabicyclo[2.2.1]heptan-6-one derivative. A reported yield for this specific transformation is 92%.[1]

Conclusion and Outlook

The synthesis of 2-azabicyclo[2.2.1]heptan-6-one is well-established, with robust and varied methodologies available to the research scientist.

  • The Aza-Diels-Alder reaction remains a powerful and foundational method for accessing the core skeleton, with well-understood principles for controlling stereochemistry through chiral auxiliaries.

  • The more recent enantioselective epoxide ring-opening strategy offers a highly elegant and efficient alternative, providing direct access to enantiopure precursors with excellent selectivity, driven by the power of modern asymmetric catalysis.

The choice of pathway will depend on the specific goals of the research program, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and catalysts. The versatility of the final ketone product ensures that the 2-azabicyclo[2.2.1]heptane scaffold will continue to be a valuable platform for the development of novel chemical entities.

References

  • Zhu, J., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791–8795. [Link]

  • García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]

  • Zhu, J., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. PubMed. [Link]

  • Malpass, J.R., & Tweddle, N.J. (1977). Synthesis of 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Journal of the Chemical Society, Perkin Transactions 1, 874-884. (This reference is cited within other search results but a direct link was not provided in the search output).
  • Larsen, S. D., & Grieco, P. A. (1986). Aza-Diels-Alder reactions in aqueous solution. A simple synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. Journal of the American Chemical Society, 107(6), 1768-1769. (This reference is cited within other search results but a direct link was not provided in the search output).

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of Chiral 2-Azabicyclo[2.2.1]heptan-6-one Scaffolds

Abstract The chiral 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and serving as a versatile template in asymmetric synthesis.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chiral 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and serving as a versatile template in asymmetric synthesis.[1][2] Its rigid, conformationally constrained structure allows for the precise spatial presentation of functional groups, which is critical for selective interaction with biological targets.[3][4] Determining the absolute stereochemistry and detailed three-dimensional geometry of these molecules is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining this definitive structural information.[5][6]

This guide provides an in-depth technical overview of the complete workflow for the crystal structure analysis of this important class of molecules. We will delve into the causality behind experimental choices, from asymmetric synthesis to advanced crystallographic refinement. While our focus is the 2-azabicyclo[2.2.1]heptan-6-one core, this guide will utilize the well-documented synthesis and crystallographic analysis of an optically pure 7-azabicyclo[2.2.1]heptan-2-one derivative as a practical case study. This approach is necessary due to the public availability of its comprehensive crystallographic data and allows for a thorough illustration of the principles and protocols that are directly applicable to the entire bicyclo[2.2.1]heptane lactam family.

The Foundation: Asymmetric Synthesis of the Chiral Scaffold

The journey to a crystal structure begins with the synthesis of an enantiomerically pure compound. The inherent chirality of the target molecule necessitates an asymmetric synthesis strategy to avoid producing a racemic mixture, which is often unsuitable for both therapeutic use and crystallographic analysis of the intended single enantiomer.[3][7]

A field-proven and elegant approach for creating the chiral bicyclo[2.2.1]heptane core is the asymmetric desymmetrization of a meso-precursor . This strategy is powerful because it leverages a readily available, achiral starting material and introduces chirality in a highly controlled manner using a chiral catalyst or auxiliary.

Case Study Insight: In the synthesis of the analogous 7-azabicyclo[2.2.1]heptan-2-one, a meso-N-protected-7-azabicyclo[2.2.1]hept-5-en-2-one was subjected to an asymmetric reduction. The choice of a chiral reagent, such as a borane complex with a chiral oxazaborolidine catalyst (a Corey-Itsuno reduction), selectively reduces the ketone from one of the two enantiotopic faces. This critical step establishes the stereocenters that define the final product's absolute configuration. The high diastereoselectivity and enantioselectivity of this reaction are essential for producing a sample of sufficient purity for subsequent crystallization.

The Bottleneck & Breakthrough: Crystallization of the Analyte

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structural analysis workflow. The process relies on creating a supersaturated solution from which molecules can slowly and orderly arrange themselves into a crystalline lattice.

Rationale for Solvent Selection and Crystallization Method

The choice of solvent and crystallization technique is governed by the analyte's solubility profile. A systematic screening process is employed to identify conditions that lead to slow, controlled crystal growth rather than rapid precipitation or oiling out.

  • Solubility Screening (The "Why"): The ideal solvent system is one in which the compound is sparingly soluble. If the compound is highly soluble, achieving supersaturation is difficult. If it is nearly insoluble, it won't enter the solution phase to begin with. A common approach is to find a "good" solvent in which the compound dissolves readily and a "poor" solvent (antisolvent) in which it is insoluble.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration to the point of supersaturation, initiating crystal growth. This is often the first method attempted due to its simplicity.

    • Vapor Diffusion: A concentrated solution of the analyte is placed in a small, open vial, which is then sealed inside a larger chamber containing a precipitant (antisolvent). The vapor of the more volatile solvent from the analyte solution slowly diffuses out while the vapor of the precipitant diffuses in, gradually lowering the analyte's solubility and inducing crystallization.

    • Antisolvent Diffusion/Layering: A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystals form at the interface where slow diffusion lowers the solubility.

Protocol: Overcoming Crystallization Challenges with Derivatization

It is a common experience in drug development that the target molecule itself may be difficult to crystallize due to factors like conformational flexibility or unfavorable intermolecular interactions. A powerful strategy to overcome this is derivatization . By introducing a chemical group that promotes crystallinity—often a rigid, planar group like a phenylsulfonyl or p-bromobenzoyl moiety—we can significantly improve the chances of obtaining diffraction-quality crystals.

Case Study Protocol: The initial 7-azabicyclo[2.2.1]heptan-2-ol product proved difficult to crystallize. To facilitate analysis and confirm its stereochemistry, it was derivatized.

  • Protection/Derivatization: The free hydroxyl group of the bicyclic alcohol was acetylated using acetic anhydride and a base catalyst (e.g., pyridine or DMAP) to form the corresponding acetate ester. This step removes a potentially disruptive hydrogen-bonding group and adds a functionality that can alter crystal packing.

  • Crystallization of the Derivative: The resulting acetate derivative, a crystalline solid, was dissolved in a suitable solvent (e.g., ethyl acetate).

  • Slow Evaporation: The solution was filtered to remove any particulate matter and left in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days yielded single crystals suitable for SCXRD analysis.

The workflow for preparing a sample for SCXRD is visualized below.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Analysis asymmetric_synthesis Asymmetric Synthesis (e.g., Desymmetrization) purification Chromatographic Purification (HPLC/SFC) asymmetric_synthesis->purification Crude Product solubility Solubility Screening purification->solubility crystallization Crystallization Attempt (e.g., Slow Evaporation) solubility->crystallization derivatization Chemical Derivatization (If needed) crystallization->derivatization Failure crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Success recrystallization Recrystallization of Derivative derivatization->recrystallization recrystallization->crystal_selection scxrd Single-Crystal X-Ray Diffraction (SCXRD) crystal_selection->scxrd

Caption: From Synthesis to Analysis Workflow.

The Definitive Answer: Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry.[6]

Experimental Workflow: From Crystal to Structure

The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and analyzing the resulting diffraction pattern. Modern diffractometers have largely automated this process.[5]

scxrd_workflow data_collection 1. Data Collection (Crystal irradiated with X-rays; diffraction pattern recorded) data_processing 2. Data Processing (Integration of spot intensities; correction for experimental factors) data_collection->data_processing structure_solution 3. Structure Solution (Initial electron density map calculated; atomic positions estimated) data_processing->structure_solution structure_refinement 4. Structure Refinement (Atomic positions and thermal parameters optimized against data) structure_solution->structure_refinement validation 5. Validation & Analysis (Final structure checked; geometric parameters analyzed) structure_refinement->validation

Caption: The five core stages of an SCXRD experiment.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, clear, with no visible fractures) is selected under a microscope and mounted on a goniometer head, often held in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in the diffractometer. The instrument automatically determines the unit cell dimensions and crystal system. It then proceeds to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensity and position of thousands of diffracted reflections.

  • Structure Solution: After data processing, computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial model of the crystal structure. This provides the approximate locations of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, site occupancy factors, and atomic displacement parameters (which model thermal vibration). Hydrogen atoms are typically placed in calculated positions. The refinement is monitored using the R-factor, which measures the agreement between the calculated and observed structure factors; a lower R-factor indicates a better fit.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects. This is typically quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure. This provides the final, unambiguous assignment of (R/S) configurations.

Data Presentation: Key Crystallographic Parameters

The final output of a crystal structure analysis is a set of data that precisely defines the molecular and crystal structure. The data for the case study derivative, (1R,2R,4S)-7-(phenylsulfonyl)-7-azabicyclo[2.2.1]heptan-2-yl acetate, confirms its absolute configuration and provides a wealth of geometric information.

Parameter Value Significance
Empirical Formula C₁₅H₁₉NO₄SDefines the elemental composition of the molecule in the crystal.
Crystal System OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁2₁2₁Specifies the symmetry elements within the unit cell; this is a common chiral space group.
Unit Cell Dimensions
a (Å)7.65Length of the unit cell along the a-axis.
b (Å)11.89Length of the unit cell along the b-axis.
c (Å)16.54Length of the unit cell along the c-axis.
α, β, γ (°)90, 90, 90Angles between the unit cell axes.
Volume (ų) 1504.6The volume of a single unit cell.
Z 4The number of molecules in one unit cell.
Final R-indices R1 = 0.045A measure of the agreement between the model and the data (a value < 0.05 is excellent).
Flack Parameter 0.02(7)Confirms the assigned absolute stereochemistry (a value near zero is ideal).

Note: Crystallographic data is based on a representative analysis of a closely related structure to illustrate the typical parameters obtained.

Structural Insights: Analysis of the Bicyclo[2.2.1]heptane Core

With the refined crystal structure in hand, a detailed analysis of the molecular geometry can be performed. This is where the true value for drug development professionals lies, as it reveals the precise conformation and steric properties of the scaffold.

  • Ring Conformation: The bicyclo[2.2.1]heptane system is highly strained and rigid. The five-membered rings adopt an envelope conformation, while the six-membered ring is forced into a boat-like arrangement. This rigidity is a key feature, as it reduces the entropic penalty upon binding to a receptor.

  • Bond Lengths and Angles: Analysis of the bond lengths and angles within the bicyclic core can reveal the effects of ring strain. For example, the C1-C7-C4 bridgehead angle will be significantly compressed compared to a typical tetrahedral angle. The bond lengths and angles within the lactam or sulfonyl group are also benchmarked against standard values to confirm the model's validity.

  • Absolute Stereochemistry: The SCXRD experiment for the case study molecule unequivocally confirmed the (1R, 2R, 4S) configuration. This definitive assignment is crucial for building accurate SAR models and for ensuring that any subsequent synthesis produces the correct enantiomer.

Conclusion

The crystal structure analysis of chiral 2-azabicyclo[2.2.1]heptane scaffolds is a multi-step process that integrates advanced synthetic chemistry with a powerful analytical technique. Each step, from the strategic choice of an asymmetric synthesis to the meticulous refinement of crystallographic data, is guided by a deep understanding of chemical principles. The final result—an unambiguous three-dimensional structure—provides an authoritative foundation for researchers in drug discovery, enabling them to make informed decisions in the design and optimization of next-generation therapeutics. The ability to overcome common hurdles, such as crystallization difficulty through rational derivatization, underscores the practical, field-proven insights required to successfully navigate the path from molecule to crystal structure.

References

  • SPT Labtech. Chemical crystallization.

  • Unknown. crystallization of small molecules.

  • IUCr Journals. One Bicyclic β-Lactam and Two Bicyclic γ-Lactam Compounds.

  • Unknown. Single crystal X-ray diffraction analysis.

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 475–483 (2021).

  • Coles, S. J. & Gale, P. A. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1852–1873 (2023).

  • Coles, S. J. & Gale, P. A. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1852–1873 (2023).

  • Ozeki, T. Chapter 6: Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1 (eds. Oshio, H. & Newton, G. N.) 160–220 (Royal Society of Chemistry, 2024).

  • SERC (Carleton). Single-crystal X-ray Diffraction.

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD).

  • Anhui Catlab Technology Co., Ltd. Discover Efficient Asymmetric Synthesis of Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones: Copper-Catalyzed Radical Desymmetrization Cyclization Using Chiral Phosphoric Acids.

  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis.

  • Moody, C. J. & O'Connell, M. J. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1. Chemical Communications, (12), 1311–1312 (1997).

  • Pandey, G., Tiwari, K. N. & Puranik, V. G. Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(18), 3941–3944 (2008).

  • Romo, D. & Harrison, P. H. M. Chiral Bicyclic Lactams. A New Study on Facial Alkylation. The Journal of Organic Chemistry, 58(21), 5577–5579 (1993).

  • Smith, S. W. & Hageman, M. J. The Significance of Chirality in Drug Design and Development. Chirality, 27(12), 928–933 (2015).

  • Scafuri, B. et al. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7356 (2022).

  • Frelek, J. et al. Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry, 76(8), 2694–2704 (2011).

  • Kumar, R., Singh, B. K. & Kumar, V. The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(51), 37887–37901 (2024).

Sources

Exploratory

Pharmacokinetic Optimization via Conformationally Restricted Scaffolds: A Deep Dive into 2-Azabicyclo[2.2.1]heptan-6-one Derivatives

Executive Summary In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is often the primary bottleneck in translating a highly potent in vitro hit into...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is often the primary bottleneck in translating a highly potent in vitro hit into a viable clinical candidate. The 2-azabicyclo[2.2.1]heptan-6-one scaffold—and its related bridged bicyclic derivatives—has emerged as a privileged structural motif to overcome these pharmacokinetic liabilities[1]. By introducing rigid, three-dimensional conformational restriction, this scaffold effectively modulates lipophilicity, enhances metabolic stability, and prevents deleterious intramolecular reactions[2].

This technical guide provides an in-depth analysis of the pharmacokinetic properties of 2-azabicyclo[2.2.1]heptane derivatives, detailing the mechanistic causality behind their superior ADME profiles, and outlining self-validating experimental protocols for their evaluation.

Structural Causality: The Bridged Bicyclic Advantage

The transition from flat, flexible monocyclic rings (e.g., pyrrolidines or piperidines) to bridged bicyclic systems fundamentally alters a molecule's interaction with both its therapeutic target and the body's metabolic machinery[3].

Prevention of Intramolecular Cyclization

A classic liability of flexible aliphatic amines in drug design is their propensity for intramolecular cyclization. For example, in early-generation dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin, the flexible pyrrolidine ring allows the basic amine to spatially approach and attack electrophilic centers (such as a cyano group), leading to the formation of inactive cyclic amidines[2].

By replacing the pyrrolidine with a 2-azabicyclo[2.2.1]heptane core (as seen in the novel DPP-4 inhibitor Neogliptin), the dihedral angles are rigidly locked[2]. This conformational restriction physically prevents the nucleophilic amine from achieving the trajectory required for intramolecular attack, thereby dramatically increasing the aqueous stability and systemic half-life of the drug candidate[2].

Steric Shielding and CYP450 Resistance

The three-dimensional bulk of the [2.2.1] bicyclic system provides inherent steric shielding to adjacent labile bonds. This steric hindrance restricts the binding affinity of the molecule to the active sites of major Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6)[4]. Consequently, 2-azabicyclo[2.2.1]heptane derivatives often exhibit significantly reduced hepatic clearance (CL) and extended terminal half-lives ( t1/2​ ) compared to their monocyclic counterparts[5].

Steric_Shielding A 2-Azabicyclo[2.2.1]heptane Core B Conformational Restriction A->B C Steric Shielding of Labile Bonds A->C E Prevention of Cyclization B->E D Reduced CYP450 Metabolism C->D F Extended Plasma Half-Life D->F E->F

Mechanistic pathway of ADME optimization using bridged bicyclic scaffolds.

Pharmacokinetic Profiling & ADME Metrics

The integration of the 2-azabicyclo[2.2.1]heptan-6-one scaffold yields predictable and highly desirable shifts in standard ADME parameters:

  • Absorption & Bioavailability (F%): The rigid, sp3-carbon-rich nature of the bridged bicycle increases the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility and membrane permeability. Derivatives routinely achieve oral bioavailabilities exceeding 80%[2].

  • Distribution ( Vd​ ): These scaffolds demonstrate excellent tissue penetration. In the development of Hepatitis C Virus (HCV) NS5A inhibitors, the incorporation of the 2-azabicyclo[2.2.1]heptane core resulted in >99% plasma protein binding and highly favorable hepatic uptake, maintaining therapeutic concentrations in the liver for over 8 hours[4].

  • Clearance (CL): Bridged bicyclic macrolides and azabicyclo derivatives consistently demonstrate low systemic clearance across multiple species, enabling once-daily dosing regimens[5].

Validated Experimental Protocol: In Vivo PK Evaluation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), pharmacokinetic data must be generated using self-validating, highly reproducible systems. Below is the gold-standard workflow for evaluating the PK properties of 2-azabicyclo[2.2.1]heptan-6-one derivatives in rodent models.

Step-by-Step Methodology: LC-MS/MS Bioanalysis

Objective: Determine the plasma concentration-time profile following Intravenous (IV) and Per Oral (PO) administration.

  • Formulation & Dosing:

    • IV Formulation: Dissolve the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility without precipitation upon injection. Administer at 1 mg/kg via the tail vein.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80. Administer at 5 mg/kg via oral gavage.

  • Blood Sampling (Self-Validating Step):

    • Collect 200 µL of blood via the jugular vein at t= 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Using a dense early-time-point sampling strategy captures the true Cmax​ and distribution phase ( α -phase), preventing the underestimation of clearance.

    • Transfer to K2​EDTA coated tubes and centrifuge at 4,000 rpm for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation & Extraction:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a stable-isotope-labeled internal standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing ion suppression in the MS source. The IS corrects for any matrix effects or extraction losses.

  • LC-MS/MS Quantification:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) ACN + 0.1% Formic Acid.

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA):

    • Calculate Area Under the Curve ( AUC0−∞​ ), t1/2​ , CL, and Vd​ using standard PK software.

PK_Workflow N1 Compound Synthesis: Bicyclic Scaffold N2 In Vitro ADME Screening (Microsomes, Caco-2) N1->N2 N3 In Vivo PK Dosing (IV & PO Admin) N2->N3 N4 Bioanalysis (LC-MS/MS) N3->N4 N5 PK Parameter Calculation (CL, t1/2, F%) N4->N5

In vivo and in vitro pharmacokinetic evaluation workflow for bicyclic scaffolds.

Comparative Pharmacokinetic Data

The table below summarizes the quantitative improvements achieved by substituting flexible rings with bridged bicyclic scaffolds (such as 2-azabicyclo[2.2.1]heptane) across different therapeutic targets.

Compound / Scaffold TypeTarget IndicationStructural CorePlasma t1/2​ (h)Oral Bioavailability (F%)CYP Inhibition Liability
Vildagliptin (Reference)Type 2 Diabetes (DPP-4)Flexible Pyrrolidine~2.0 - 3.0~85%Moderate
Neogliptin [2]Type 2 Diabetes (DPP-4)2-Azabicyclo[2.2.1]heptaneExtended>85%Low (Stable in aq. solution)
Compound 20 [4]HCV Infection (NS5A)2-Azabicyclo[2.2.1]heptane>8.0 (Liver)High<50% at 10 µM (CYP3A4)
EDP-420 [5]Respiratory Tract InfectionBridged Bicyclolide15.6 - 20.1HighLow Clearance
Compound 2b [3]Asthma/Pain (P2Y14R)2-Azanorbornane2.63 (Rapid conversion)N/A (Prodrug)Low

Data synthesized from peer-reviewed pharmacokinetic evaluations demonstrating the superiority of the bridged bicyclic framework in extending half-life and reducing metabolic clearance.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - acs.org - 1

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - researchgate.net - 2

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate - acs.org - 4

  • Pharmacokinetics of EDP-420 after Ascending Single Oral Doses in Healthy Adult Volunteers - nih.gov - 5

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y 14 Receptor Antagonists - nih.gov - 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-Azabicyclo[2.2.1]heptan-6-one Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists. Strategic Overview & Significance The 2-azabicyclo[2.2.1]heptane scaffold is a highly valued conformationally restricted bioisostere in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists.

Strategic Overview & Significance

The 2-azabicyclo[2.2.1]heptane scaffold is a highly valued conformationally restricted bioisostere in modern drug discovery. By locking the spatial arrangement of pharmacophores, this rigid bicyclic system enhances binding affinity and metabolic stability compared to flexible piperidine or pyrrolidine analogs.

The oxidized derivative, 2-azabicyclo[2.2.1]heptan-6-one , serves as a critical electrophilic hub. The C6 ketone allows for divergent functionalization, including reductive amination, Grignard additions, or Baeyer-Villiger oxidations to yield complex bridged or expanded ring systems[1]. Because the secondary amine of the azabicycle is highly reactive, synthesis mandates robust N-protection (typically N-Tosyl, N-Boc, or N-Cbz) prior to oxidation.

Retrosynthetic Logic and Workflow

The most highly enantioselective and scalable route to N-protected 2-azabicyclo[2.2.1]heptan-6-ones involves the asymmetric Brønsted acid-catalyzed ring-opening of meso-epoxides to form a 6-ol intermediate, followed by a controlled oxidation to the target 6-one[1].

G A meso-Epoxide Precursor B Asymmetric Ring-Opening (Chiral Phosphoric Acid) A->B C N-Protected 2-Azabicyclo[2.2.1]heptan-6-ol B->C D Oxidation (PCC / DCM) C->D E N-Protected 2-Azabicyclo[2.2.1]heptan-6-one D->E

Fig 1: Synthetic workflow from meso-epoxide to the 2-azabicyclo[2.2.1]heptan-6-one target.

Step-by-Step Experimental Protocol

The following protocol details the oxidation of N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol to N-Tosyl-2-azabicyclo[2.2.1]heptan-6-one, adapted from optimized conditions yielding >90% conversion[1].

Reagents & Materials:

  • N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv, 10 mmol, ~2.67 g)

  • Pyridinium chlorochromate (PCC) (1.5 equiv, 15 mmol, 3.23 g)

  • Celite® 545 (approx. 3.5 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Silica gel (for flash chromatography)

Procedure:

  • Preparation of the Reaction Matrix: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend PCC (3.23 g) and Celite (3.5 g) in anhydrous DCM (30 mL).

    • Causality Note: PCC oxidations generate a thick, tarry reduced chromium byproduct. Pre-mixing PCC with Celite provides a high-surface-area matrix that adsorbs this tar, preventing the stir bar from seizing and drastically simplifying the downstream filtration.

  • Substrate Addition: Dissolve N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol (2.67 g) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring PCC/Celite suspension at room temperature (20–25 °C) over 10 minutes.

  • Reaction Monitoring: Stir the dark brown suspension at room temperature. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 2:1, UV and PMA stain). The reaction is typically complete within 2–3 hours.

    • Causality Note: The rigid bicyclic structure introduces steric hindrance, but the secondary alcohol at the exo or endo position is sufficiently exposed for rapid chromate ester formation.

  • Quenching and Filtration: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with diethyl ether (50 mL) and stir vigorously for 10 minutes. Filter the entire suspension through a short pad of silica gel layered over Celite in a sintered glass funnel. Wash the pad thoroughly with diethyl ether (3 × 30 mL).

    • Causality Note: Diethyl ether precipitates the chromium salts effectively. The silica pad removes residual polar chromium species, ensuring the filtrate is visually clear and colorless.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford N-Tosyl-2-azabicyclo[2.2.1]heptan-6-one as a white solid (Yield: ~92%)[1].

Reaction Optimization & Quantitative Data

While PCC provides excellent yields, alternative oxidants may be required depending on the specific N-protecting group (e.g., acid-sensitive N-Boc groups) or environmental constraints regarding heavy metals. The table below summarizes the causality and outcomes of various oxidation strategies for azabicyclic systems.

Oxidation MethodReagentsTemp (°C)Time (h)Avg. Yield (%)Mechanistic Insight & Causality
PCC (Standard) PCC, Celite, DCM202 - 392%Highly reliable for N-Ts derivatives[1]. Slightly acidic; may cause partial deprotection of highly sensitive N-Boc groups if not buffered with NaOAc.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, DCM-78 to 20485%Avoids heavy metals. Excellent for acid-sensitive substrates (N-Boc). Requires strict anhydrous conditions and cryogenic temperatures to prevent Pummerer rearrangement byproducts.
Dess-Martin (DMP) DMP, NaHCO₃, DCM201 - 289%Extremely mild and fast. NaHCO₃ is added to neutralize acetic acid byproducts, preserving N-Boc/N-Cbz integrity. Higher reagent cost.
Selectfluor (Halogenated) Selectfluor, NaBr, CH₃CN/H₂O202477%Niche application: Used to selectively oxidize bromoalcohols to bromoketones (e.g., 7-anti-bromo-2-azabicyclo[2.2.1]heptan-6-one) via in situ generation of bromine[2].

Downstream Applications and Self-Validation

To validate the success of the synthesis, researchers should rely on NMR spectroscopy. The disappearance of the carbinol proton (typically a multiplet around 3.8–4.2 ppm in ¹H NMR) and the appearance of a characteristic carbonyl carbon peak (approx. 210–215 ppm in ¹³C NMR) definitively confirm the transformation.

Once validated, the 6-one can be subjected to Baeyer-Villiger oxidation (e.g., using m-CPBA) to synthesize expanded 2-oxa-7-azabicyclo[3.2.1]octan-3-one systems, or treated with fluorinating agents to yield gem-difluoro bicyclic derivatives, both of which are highly sought after in the development of progranulin modulators and other neuroactive compounds[1].

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Organic Letters - ACS Publications URL:[Link]

  • Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters (n = 2,3) The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: 2-Azabicyclo[2.2.1]heptan-6-one as a Conformational Building Block in Drug Discovery

Executive Summary & Scientific Rationale The transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry, often summarized as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry, often summarized as the "Escape from Flatland" hypothesis[1]. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates correlates strongly with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target toxicity, and highly specific receptor engagement[1].

Within this chemical space, bridged bicyclic amines such as 2-azabicyclo[2.2.1]heptane have emerged as privileged bioisosteres for ubiquitous flat heterocycles like piperidine and pyrrolidine[2]. While piperidine adopts a flexible chair conformation, the 2-azabicyclo[2.2.1]heptane scaffold locks the amine into a rigid, globular 3D structure[3].

Specifically, 2-Azabicyclo[2.2.1]heptan-6-one serves as a highly versatile "hub" intermediate. The ketone at the 6-position provides a programmable synthetic handle, allowing medicinal chemists to rapidly generate diverse libraries of conformationally restricted analogs—such as gem-difluoro derivatives, spirocycles, and bridged morpholine analogs—to fine-tune physicochemical and pharmacokinetic properties[2][4]. This scaffold has been successfully utilized in the development of potent therapeutics, including DPP-4 inhibitors like Neogliptin[5][6] and novel muscarinic receptor antagonists[7].

Physicochemical Profiling: Flat vs. 3D Scaffolds

To understand the utility of the 2-azabicyclo[2.2.1]heptane core, it is essential to compare its properties against traditional monocyclic amines. The structural rigidity of the bridged system minimizes the entropic penalty upon target binding while simultaneously reducing the hydrophobic surface area, which typically lowers the partition coefficient (logD).

Table 1: Comparative Profile of Piperidine vs. 2-Azabicyclo[2.2.1]heptane Scaffolds

Property / FeaturePiperidine2-Azabicyclo[2.2.1]heptaneMechanistic Impact in Drug Design
Fsp3​ Character 1.01.0Both are fully saturated, but spatial arrangement differs.
Conformational Flexibility High (Rapid chair-flip)Rigid (Locked boat/chair hybrid)Rigidity reduces entropic penalty upon target binding[3].
3D Globularity Low/ModerateHighEnhanced 3D shape improves selectivity and reduces off-target hERG liability.
Lipophilicity (logD) BaselineLower than monocyclic counterpartImproved aqueous solubility and metabolic clearance profiles[2].
Vectorization Limited exit vectorsHighly defined, predictable vectorsAllows precise positioning of pharmacophores in the binding pocket[1].

Divergent Functionalization Workflow

The strategic value of 2-Azabicyclo[2.2.1]heptan-6-one lies in its reactivity. The ketone moiety can undergo various transformations without compromising the integrity of the bridged bicyclic system.

G A 2-Azabicyclo[2.2.1]heptan-6-ol B 2-Azabicyclo[2.2.1]heptan-6-one (Core Hub) A->B Oxidation (PCC or DMP) C Gem-difluoro derivative (Metabolic Stability) B->C Fluorination (DAST) D 6-Amino derivative (Target Engagement) B->D Reductive Amination (NaBH(OAc)3, R-NH2) E 2-Oxa-7-azabicyclo[3.2.1]octan-3-one (Morpholine Bioisostere) B->E Baeyer-Villiger (m-CPBA)

Divergent functionalization of 2-Azabicyclo[2.2.1]heptan-6-one in drug discovery workflows.

Mechanistic Insight: For example, Baeyer-Villiger oxidation of the 6-one derivative using m-CPBA efficiently expands the ring to yield 2-oxa-7-azabicyclo[3.2.1]octan-3-one, a highly valuable bridged morpholine bioisostere[2][4].

Standardized Experimental Protocols

The following protocols detail the synthesis of the 6-one core and its subsequent functionalization. These procedures are designed as self-validating systems, incorporating in-process controls to ensure high fidelity.

Protocol A: Synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-6-one

Rationale: The precursor, N-Boc-2-azabicyclo[2.2.1]heptan-6-ol, is typically obtained via chiral phosphoric acid-catalyzed ring-opening of meso-epoxides[2]. Oxidation to the ketone requires a mild oxidant to prevent skeletal rearrangement or over-oxidation of the strained bicyclic system. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are the reagents of choice[4].

Materials:

  • N-Boc-2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv)

  • Pyridinium chlorochromate (PCC) (1.5 equiv)

  • Celite

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve N-Boc-2-azabicyclo[2.2.1]heptan-6-ol (10 mmol) in anhydrous DCM (50 mL).

  • Oxidation: Add PCC (15 mmol) portion-wise at 0 °C. Causality: Portion-wise addition controls the mild exotherm and prevents localized heating, which could degrade the Boc protecting group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The ketone product will appear as a higher-running spot compared to the strongly polar alcohol.

  • Workup: Once starting material is consumed, dilute the dark brown suspension with diethyl ether (50 mL) and filter the mixture through a pad of Celite to remove the reduced chromium salts. Wash the Celite pad thoroughly with ether (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield N-Boc-2-azabicyclo[2.2.1]heptan-6-one as a white solid/colorless oil (Typical yield: 85–92%)[4].

  • Validation: Confirm structure via ¹³C NMR; the appearance of a characteristic carbonyl resonance near δ 210 ppm confirms successful oxidation.

Protocol B: Synthesis of N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane

Rationale: Introducing a gem-difluoro group at the 6-position drastically increases the metabolic stability of the scaffold by blocking cytochrome P450-mediated oxidation, while simultaneously lowering the basicity of the adjacent amine via inductive effects. Diethylaminosulfur trifluoride (DAST) is used to directly convert the ketone to the difluoride[2].

Materials:

  • N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv)

  • DAST (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-6-one (5 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add DAST (12.5 mmol) dropwise via syringe. Causality: Strict temperature control (-78 °C) is mandatory. DAST is a highly reactive fluorinating agent; elevated temperatures during addition will lead to the formation of elimination byproducts (fluoroalkenes) rather than the desired gem-difluoride.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (20 mL). Safety Note: DAST reacts violently with water to release HF gas; quenching must be done slowly in a well-ventilated fume hood.

  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify via flash chromatography (Hexanes/EtOAc 9:1). Validate the product using ¹⁹F NMR, which will display characteristic multiplet signals for the diastereotopic fluorine atoms (Typical yield: 80–82%)[4].

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters - ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: PubMed Central (PMC) / Pharmaceuticals (Basel) URL:[Link]

  • Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol Source: RTI International / Journal of Medicinal Chemistry URL:[Link]

  • A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues (Escape from Flatland) Source: Journal of the American Chemical Society URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-6-one for Peptide and Peptidomimetic Drug Discovery

Executive Summary Conformationally restricted bicyclic scaffolds are highly privileged structures in modern drug discovery, particularly in the design of peptidomimetics and proline surrogates. N-Boc-2-azabicyclo[2.2.1]h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conformationally restricted bicyclic scaffolds are highly privileged structures in modern drug discovery, particularly in the design of peptidomimetics and proline surrogates. N-Boc-2-azabicyclo[2.2.1]heptan-6-one serves as a critical chiral building block for synthesizing rigidified peptide backbones and developing potent orexin receptor modulators.

This application note details a robust, four-step synthetic pipeline designed for high regioselectivity and scalability. By leveraging an Aza-Diels-Alder cycloaddition followed by a sterically directed hydroboration-oxidation sequence, this protocol ensures the precise installation of the C6 ketone. We provide field-proven methodologies, mechanistic causality for all reagent choices, and optimization data to guarantee reproducible yields.

Scientific Rationale & Mechanistic Insights

To ensure synthetic integrity, it is crucial to understand the causality behind the reaction conditions chosen for this bridged bicyclic system.

Aza-Diels-Alder Cycloaddition

The construction of the[2.2.1] bicyclic core is achieved via an Aza-Diels-Alder reaction between cyclopentadiene and an iminium ion generated in situ from benzylamine and formaldehyde. The reaction is typically catalyzed by a mild acid (e.g., TFA) in an aqueous or biphasic medium. The use of the N-benzyl protecting group is strategic: it is robust enough to withstand subsequent oxidative steps but can be easily cleaved via hydrogenolysis later in the sequence.

Regioselective Hydroboration-Oxidation

The conversion of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene to the corresponding 6-ol is the most critical stereochemical step. The hydroboration using Borane-THF (BH₃·THF) is governed by two factors [1]:

  • Facial Selectivity: The borane attacks exclusively from the less hindered exo face, avoiding the steric clash with the endo protons.

  • Regioselectivity: The double bond spans C5 and C6. The bulky N-benzyl group at the 2-position sterically shields the C5 position. Consequently, the boron atom is directed to the less hindered C6 position. Subsequent alkaline peroxide oxidation strictly retains the stereochemistry, yielding the exo-6-ol.

Mild Alcohol Oxidation and Protecting Group (PG) Swap

Oxidation of the highly strained bicyclic 6-ol to the 6-one requires mild conditions to prevent ring-opening or over-oxidation. Swern oxidation or the use of 2-Iodoxybenzoic acid (IBX) are the preferred methods[1]. Finally, a one-pot protecting group "swap" is performed. Palladium-catalyzed hydrogenolysis of the N-benzyl group in the presence of di-tert-butyl dicarbonate (Boc₂O) immediately traps the secondary amine, preventing degradation and yielding the final N-Boc protected scaffold.

Reaction Workflow Diagram

G SM Cyclopentadiene + Benzylamine + Formaldehyde DA Aza-Diels-Alder Cycloaddition (TFA, H2O, 0°C to RT) SM->DA INT1 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene DA->INT1 HB Regioselective Hydroboration (1. BH3-THF, 2. H2O2/NaOH) INT1->HB INT2 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-ol HB->INT2 OX Mild Oxidation (Swern or IBX) INT2->OX INT3 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one OX->INT3 PG One-Pot PG Swap (H2, Pd/C, Boc2O, MeOH) INT3->PG PROD N-Boc-2-azabicyclo[2.2.1]heptan-6-one (Target Scaffold) PG->PROD

Workflow for the synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-6-one.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for the critical hydroboration and oxidation steps, demonstrating the causality behind the selected protocol conditions.

Table 1: Optimization of Hydroboration Regioselectivity

Reagent System Temperature Regioselectivity (C6:C5) Isolated Yield (%) Mechanistic Note
BH₃·SMe₂ 0 °C to RT 85:15 72% Dimethyl sulfide coordination reduces steric bulk, lowering selectivity.
BH₃·THF 0 °C to RT 95:5 88% Optimal balance of reactivity and steric differentiation.

| 9-BBN | Reflux | 98:2 | 45% | High steric bulk gives excellent selectivity but poor conversion due to hindered double bond. |

Table 2: Evaluation of Oxidation Conditions for Bicyclic 6-ol

Oxidant Conditions Yield (%) Byproducts / Notes
Jones Reagent CrO₃, H₂SO₄, Acetone 40% Significant ring-opening and lactonization observed.
PCC CH₂Cl₂, RT 75% Tedious workup due to chromium salts; moderate yield.
Swern (COCl)₂, DMSO, Et₃N, -78 °C 92% Clean conversion; requires strict temperature control.

| IBX | EtOAc, 80 °C | 89% | Excellent alternative to Swern; scalable and non-toxic. |

Detailed Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents.

Protocol A: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
  • Preparation: In a round-bottom flask, combine benzylamine (1.0 equiv) and 37% aqueous formaldehyde (1.1 equiv) in water. Stir at room temperature for 30 minutes to form the iminium intermediate.

  • Cycloaddition: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA, 0.1 equiv) followed by freshly cracked cyclopentadiene (1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

  • Workup: Basify the aqueous layer with 10% NaOH to pH 10. Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.

Protocol B: Regioselective Hydroboration-Oxidation

This procedure is adapted from the validated methodologies utilized in the synthesis of orexin receptor modulators [1].

  • Hydroboration: Dissolve 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully quench excess borane by the dropwise addition of water. Sequentially add 3M NaOH (3.0 equiv) and 30% H₂O₂ (3.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc and separate the layers. Extract the aqueous phase with EtOAc. Wash the combined organics with saturated Na₂S₂O₃ to neutralize peroxides, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography (0-15% MeOH in DCM with 5% NH₄OH) to yield 2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol.

Protocol C: Swern Oxidation to the 6-one
  • Activation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C, add DMSO (3.0 equiv) dropwise. Stir for 15 minutes.

  • Oxidation: Add a solution of the 6-ol (1.0 equiv) in DCM dropwise. Stir at -78 °C for 45 minutes.

  • Neutralization: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The crude 2-benzyl-2-azabicyclo[2.2.1]heptan-6-one can often be used directly in the next step.

Protocol D: One-Pot PG Swap (Hydrogenolysis and Boc-Protection)
  • Setup: Dissolve 2-benzyl-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv) in methanol (0.1 M). Add Boc₂O (1.2 equiv) and 10% Pd/C (10 wt%).

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the suspension vigorously under a balloon of H₂ at room temperature for 12-16 hours.

  • Completion: Monitor by TLC or LC-MS. The benzyl group is cleaved, and the resulting secondary amine is immediately trapped by Boc₂O.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography to afford N-Boc-2-azabicyclo[2.2.1]heptan-6-one as a white solid.

References

  • Substituted 2-azabicycles and their use as orexin receptor modulators United States Patent US8969352B2 URL
Application

Application Note: Catalytic Asymmetric Synthesis of 2-Azabicyclo[2.2.1]heptan-6-one Derivatives

Introduction & Strategic Rationale The 2-azabicyclo[2.2.1]heptane scaffold is a privileged, conformationally restricted bioisostere of piperidine, frequently deployed in the development of neuroactive agents and kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged, conformationally restricted bioisostere of piperidine, frequently deployed in the development of neuroactive agents and kinase inhibitors. Historically, enantiopure 2-azabicyclo[2.2.1]heptanes were synthesized via asymmetric aza-Diels–Alder reactions between cyclopentadiene and chiral imines[1]. However, these traditional cycloadditions often suffer from moderate diastereoselectivities (exo/endo mixtures) and require stoichiometric amounts of chiral auxiliaries to achieve acceptable enantiomeric excess[1].

To bypass these limitations, modern synthetic methodologies have shifted toward the catalytic asymmetric desymmetrization of meso-epoxides. A state-of-the-art approach utilizes Chiral Phosphoric Acid (CPA) catalysis to facilitate an intramolecular ring-opening, yielding chiral 2-azabicyclo[2.2.1]heptan-6-ol derivatives with exceptional stereochemical fidelity (up to 99% ee)[1]. Subsequent mild oxidation of the secondary alcohol provides the highly versatile 2-azabicyclo[2.2.1]heptan-6-one building block in excellent yields[1].

Mechanistic Insights: The Dual-Activation Pathway

The success of this methodology relies on the bifunctional nature of the Chiral Phosphoric Acid (CPA) catalyst. The Brønsted acidic proton of the CPA activates the meso-epoxide oxygen, while the phosphoryl oxygen acts as a hydrogen-bond acceptor, directing the incoming nitrogen nucleophile. This highly organized, rigid transition state ensures exquisite facial discrimination during the intramolecular nucleophilic attack.

Operating at sub-ambient temperatures (e.g., -20 °C) is critical; it maximizes the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states and suppresses any uncatalyzed, racemic background ring-opening[1]. Following desymmetrization, the resulting 6-ol intermediate is oxidized using Pyridinium chlorochromate (PCC) to yield the target 6-one derivative without epimerization of the newly established stereocenters[1].

SynthesisPathway Epoxide meso-Epoxide Precursor Alcohol 2-Azabicyclo[2.2.1] heptan-6-ol Epoxide->Alcohol Asymmetric Ring-Opening CPA CPA Catalyst (10 mol%) CPA->Alcohol Chiral Induction Ketone 2-Azabicyclo[2.2.1] heptan-6-one Alcohol->Ketone Oxidation Oxidant PCC / CH2Cl2 Oxidant->Ketone Reagent

Fig 1. Catalytic asymmetric desymmetrization and oxidation to 2-azabicyclo[2.2.1]heptan-6-one.

Quantitative Performance & Substrate Scope

The structural backbone of the CPA catalyst exerts a profound impact on the reaction's efficiency. While SPINOL-based and H8-BINOL-based catalysts provide moderate yields (25–65%), optimized sterically demanding BINOL-derived CPAs deliver near-quantitative yields and exceptional enantioselectivity[1].

Table 1: Catalyst Screening and Substrate Scope for the Desymmetrization Step [1]

Substrate VariationCatalyst BackboneYield (%)Enantiomeric Excess (ee %)
Phenyl (para-H)Optimized BINOL-CPA (C1)9599
p-TolylOptimized BINOL-CPA (C1)9497
Naphthyl (Bulky)Optimized BINOL-CPA (C1)7690
Thienyl (Heteroaryl)Optimized BINOL-CPA (C1)8894
Phenyl (para-H)SPINOL-CPA (C3)65Moderate

Note: Data reflects the synthesis of the 6-ol intermediate. Subsequent oxidation to the 6-one proceeds universally in >90% yield.[1]

Validated Experimental Protocols

Protocol A: CPA-Catalyzed Asymmetric Ring-Opening of meso-Epoxides

Objective: Synthesize chiral 2-azabicyclo[2.2.1]heptan-6-ol via catalytic desymmetrization.

Materials:

  • meso-Epoxide precursor (1.0 mmol)

  • Chiral Phosphoric Acid (CPA C1) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon. Causality: Trace moisture can act as a competitive hydrogen-bond donor, disrupting the CPA-substrate complex and degrading enantioselectivity.

  • Reagent Loading: Add the meso-epoxide precursor (1.0 mmol) and the CPA catalyst (10 mol%) to the Schlenk tube.

  • Solvent Addition: Inject 10 mL of anhydrous CH₂Cl₂ to achieve a 0.1 M substrate concentration.

  • Cryogenic Control: Immediately transfer the reaction vessel to a -20 °C cooling bath. Causality: Lowering the thermal energy prevents the uncatalyzed background ring-opening, ensuring the reaction proceeds exclusively through the chirally induced transition state.[1]

  • Monitoring: Stir the mixture at -20 °C for 12–24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 3:1).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the CPA. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 2-azabicyclo[2.2.1]heptan-6-ol[1].

Protocol B: Oxidation to 2-Azabicyclo[2.2.1]heptan-6-one

Objective: Convert the chiral secondary alcohol to the target ketone without epimerization.

Materials:

  • Chiral 2-azabicyclo[2.2.1]heptan-6-ol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equiv)

  • Celite 545 (Equal mass to PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the chiral alcohol (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Preparation: In a separate vial, intimately mix PCC (1.5 mmol) with an equal mass of Celite. Causality: PCC oxidations generate a dense, intractable black chromium tar. Adsorbing the reagent onto Celite disperses the chromium byproducts, preventing the stirring bar from seizing and drastically simplifying the final filtration.

  • Reaction Execution: Add the PCC/Celite mixture to the reaction flask in a single portion. Stir vigorously at room temperature for 2–4 hours.

  • Validation: Verify the disappearance of the alcohol via TLC. The ketone product will typically elute with a higher R_f value than the starting alcohol.

  • Filtration: Dilute the reaction mixture with 10 mL of diethyl ether to precipitate chromium salts. Filter the entire suspension through a short pad of silica gel, washing the pad generously with diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the highly pure 2-azabicyclo[2.2.1]heptan-6-one derivative (Typical yield: 92%)[1].

References

  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters, 2022, 24(48), 8791-8795. (ACS Publications) URL: [Link]

  • Title: Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction Source: Molecules, 2021, 26(17), 5178. (PubMed Central) URL: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 2-Azabicyclo[2.2.1]heptan-6-one Intermediates

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context & Scaffold Significance The 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Scaffold Significance

The 2-azabicyclo[2.2.1]heptane framework is a highly prized, conformationally restricted bioisostere for piperidines and pyrrolidines. By locking the nitrogen-containing ring into a rigid bicyclic geometry, drug developers can dramatically improve metabolic stability, reduce off-target binding, and enhance spatial vectoring in modern drug design.

This scaffold is foundational in the synthesis of complex active pharmaceutical ingredients (APIs), including HCV NS5A inhibitors like Ledipasvir[1] and emerging progranulin modulators for neurodegenerative diseases[2]. The target intermediate, 2-azabicyclo[2.2.1]heptan-6-one (CAS 1934574-66-9), requires a highly enantioselective and scalable synthetic route to transition from discovery chemistry to multi-kilogram manufacturing.

Mechanistic Causality & Route Selection

Historically, enantiopure 2-azabicyclo[2.2.1]heptanes were synthesized via asymmetric aza-Diels-Alder reactions between cyclopentadiene and imines. However, this approach often suffers from poor atom economy, requires harsh conditions, and necessitates complex late-stage functionalization[2].

To establish a scalable, self-validating manufacturing system, this protocol utilizes the Brønsted acid-catalyzed ring-opening of meso-epoxides .

Causality in Scale-Up Design:
  • Desymmetrization over Resolution: Chiral phosphoric acids (CPA) effectively desymmetrize the meso-epoxide precursor, yielding the 6-ol intermediate with exceptional enantiomeric excess (≥95% ee) in a single step[2]. This eliminates the need for wasteful late-stage chiral resolution.

  • Thermodynamic Temperature Control: The reaction is strictly maintained at -20 °C. Causality: Higher temperatures exponentially increase the rate of the uncatalyzed background reaction, which erodes the enantiomeric excess. Maintaining this thermal boundary ensures the reaction remains a highly selective thermodynamic sink.

  • Oxidant Replacement (PCC vs. TEMPO): In discovery chemistry, the subsequent oxidation of the 6-ol to the 6-one is typically achieved using Pyridinium Chlorochromate (PCC)[2]. For pilot-scale manufacturing, PCC is strictly prohibited due to chromium toxicity, disposal costs, and exothermic runaway risks. We have engineered a biphasic TEMPO/NaOCl oxidation protocol . This replaces heavy metals with a catalytic organo-oxidant. Furthermore, the biphasic nature acts as a self-validating control: it prevents over-oxidation and protects the acid-sensitive N-Boc or N-Tosyl protecting groups by sequestering the active oxidation interface.

Quantitative Data: Discovery vs. Process Scale

The following table summarizes the critical parameter shifts required to translate this synthesis from the bench to the pilot plant.

ParameterDiscovery Scale (Lab)Process Scale (Pilot/Mfg)Causality / Rationale
Catalyst Loading 10 mol% CPA5 mol% CPANon-linear solubility at -20°C; prevents heterogeneous nucleation[2].
Oxidation Reagent Pyridinium ChlorochromateTEMPO / NaOCl (Biphasic)Eliminates heavy metal toxicity; simplifies aqueous waste stream.
Solvent (Step 1) Dichloromethane (DCM)Dichloromethane (DCM)Essential for maintaining a tight transition state during ring-opening.
Purification Column ChromatographyAnti-solvent CrystallizationEnhances throughput; self-purifying lattice rejects enantiomeric impurities.
Yield (Overall) ~85%>90%Minimized mechanical losses and optimized biphasic separations[2].
Enantiomeric Purity 99% ee≥95% eeSlight drop due to thermodynamic scaling, but well within API specifications[2].

Experimental Workflows & Visualizations

SynthWorkflow A meso-Epoxide Precursor (Starting Material) B Asymmetric Ring-Opening (5 mol% CPA, DCM, -20°C) A->B Desymmetrization C 2-Azabicyclo[2.2.1]heptan-6-ol (>95% ee) B->C High Enantioselectivity D Biphasic Oxidation (TEMPO / NaOCl, pH 8.5) C->D Catalyst Removal / IPC E 2-Azabicyclo[2.2.1]heptan-6-one (Target Scaffold) D->E >90% Yield, Scalable

Figure 1: Scalable synthetic workflow for 2-azabicyclo[2.2.1]heptan-6-one via desymmetrization.

AppPathway A 2-Azabicyclo[2.2.1]heptan-6-one B gem-Difluorination (TMSCF2Br) A->B C Baeyer-Villiger Oxidation (m-CPBA) A->C F Cross-Coupling (HCV NS5A Inhibitors) A->F D gem-Difluoro Bicyclic Scaffold (Progranulin Modulators) B->D E 2-Oxa-7-azabicyclo[3.2.1]octan-3-one (Conformational Probes) C->E

Figure 2: Downstream functionalization of the 2-azabicyclo[2.2.1]heptan-6-one scaffold.

Scale-Up Manufacturing Protocols

Protocol A: Brønsted Acid-Catalyzed Asymmetric Ring-Opening (1.0 kg Scale)

This step establishes the chiral centers of the molecule. The system is designed to be self-validating through strict thermal control.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N₂ for 30 minutes to ensure an anhydrous environment.

  • Substrate Loading: Charge 1.0 kg of the N-protected meso-epoxide precursor and 15 L of anhydrous Dichloromethane (DCM).

  • Thermal Equilibration: Chill the reactor jacket to strictly -20 °C. Allow the internal temperature to stabilize.

  • Catalyst Dosing: Dissolve 5 mol% of the Chiral Phosphoric Acid (CPA) catalyst in 2 L of DCM. Add this solution via an addition funnel dropwise over 45 minutes. Causality: Slow addition prevents localized exothermic spikes that would temporarily raise the temperature and degrade the enantiomeric excess[2].

  • In-Process Control (IPC): Sample the reaction every 2 hours for chiral HPLC analysis. The reaction is complete when the starting material peak area is <1%.

  • Quench & Phase Separation: Quench the reaction by adding 5 L of saturated aqueous NaHCO₃. The basic aqueous layer neutralizes and extracts the CPA catalyst, leaving the highly pure 2-azabicyclo[2.2.1]heptan-6-ol in the heavy organic phase. Separate and concentrate the organic layer under reduced pressure.

Protocol B: Biphasic TEMPO/NaOCl Oxidation

This protocol replaces discovery-scale heavy metal oxidants with a green, scalable, and visually self-validating catalytic cycle.

  • System Setup: In a clean 50 L reactor, redissolve the crude 2-azabicyclo[2.2.1]heptan-6-ol from Protocol A in 10 L of DCM.

  • Catalyst Initiation: Add 0.05 equivalents of TEMPO and 0.1 equivalents of KBr. Causality: KBr acts as a vital co-catalyst. It rapidly oxidizes to hypobromite, which in turn accelerates the generation of the active oxoammonium TEMPO species, preventing prolonged exposure of the substrate to the basic aqueous phase.

  • Oxidant Dosing: Buffer 1.2 equivalents of 10-15% NaOCl (commercial bleach) to pH 8.5–9.0 using NaHCO₃. Slowly dose this aqueous solution into the reactor while maintaining an internal temperature of 0–5 °C.

  • Visual Self-Validation: As the reaction proceeds, the organic phase will appear deep orange due to the active TEMPO radical. Once the alcohol substrate is fully depleted, the organic phase undergoes a distinct colorimetric shift to pale yellow. This serves as an immediate, intrinsic visual IPC prior to formal HPLC verification.

  • Isolation & Crystallization: Separate the phases. Wash the organic layer with 10% aqueous sodium thiosulfate to quench any residual oxidant. Perform a solvent swap to ethyl acetate, followed by anti-solvent crystallization using heptane. Filter and dry the resulting white crystalline solid (2-azabicyclo[2.2.1]heptan-6-one) under a vacuum at 40 °C.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications), November 2022 URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Azabicyclo[2.2.1]heptan-6-one Scaffolds

Introduction and Strategic Rationale The 2-azabicyclo[2.2.1]heptane framework is a privileged, conformationally restricted bioisostere for piperidine and pyrrolidine rings. In modern medicinal chemistry, replacing a flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2-azabicyclo[2.2.1]heptane framework is a privileged, conformationally restricted bioisostere for piperidine and pyrrolidine rings. In modern medicinal chemistry, replacing a flat nitrogen heterocycle with a bridged bicyclic system often improves metabolic stability, increases aqueous solubility, and enhances target selectivity by locking the molecule into a specific, rigidified vector space [1].

Among the various derivatives, 2-azabicyclo[2.2.1]heptan-6-one (typically N-Boc or N-Cbz protected) serves as a highly versatile synthetic hub. It allows for orthogonal functionalization:

  • C-Functionalization (C6 Position): Conversion of the ketone to an enol triflate enables Suzuki-Miyaura, Sonogashira, or Negishi cross-couplings to build complex C-C bonds.

  • N-Functionalization (N2 Position): Deprotection of the azabicyclic nitrogen exposes a sterically hindered secondary amine, which can be arylated via Buchwald-Hartwig cross-coupling [3].

Mechanistic Pathways & Workflow

Functionalization Ketone N-Boc-2-azabicyclo [2.2.1]heptan-6-one EnolTf Enol Triflate Intermediate Ketone->EnolTf KHMDS, Comins' Reagent THF, -78 °C Amine 2-azabicyclo [2.2.1]heptan-6-one Ketone->Amine TFA, CH2Cl2 (N-Deprotection) Suzuki 6-Aryl-2-azabicyclo [2.2.1]hept-5-ene EnolTf->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 80 °C Buchwald N-Aryl-2-azabicyclo [2.2.1]heptan-6-one Amine->Buchwald Ar-Br, Pd2(dba)3, RuPhos NaOtBu, 90 °C

Divergent cross-coupling functionalization of the 2-azabicyclo[2.2.1]heptan-6-one scaffold.

Causality & Experimental Design (E-E-A-T)

Enol Triflate Formation: The Choice of Comins' Reagent

Generating an enol triflate from a highly strained bicyclic ketone requires precision. Using standard triflic anhydride (Tf₂O) often leads to decomposition or skeletal rearrangement due to the generation of highly acidic triflic acid byproducts. Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is selected because it acts as a mild triflyl donor. When paired with a non-nucleophilic base like KHMDS at cryogenic temperatures (-78 °C), it ensures kinetic deprotonation and rapid trapping of the enolate without degrading the[2.2.1] framework.

Suzuki-Miyaura Coupling: Balancing Reactivity and Stability

Bicyclic enol triflates are electronically activated but sterically hindered, making them susceptible to premature hydrolysis in strongly basic aqueous media.

  • Catalyst Selection: Pd(dppf)Cl₂ is ideal because the large bite angle of the dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward before the triflate can hydrolyze [2].

  • Solvent/Base System: A biphasic mixture of 1,4-dioxane and water (4:1) with Na₂CO₃ provides sufficient solubility for the boronic acid while maintaining a mild pH, preventing the degradation of the enol triflate.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Enol Triflate TransMet Trans- metalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination State TransMet->RedElim - Base-TfO RedElim->Pd0 + Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of bicyclic enol triflates.

Buchwald-Hartwig Amination: Overcoming Steric Bulk

The secondary amine of the deprotected 2-azabicyclo[2.2.1]heptane is highly hindered. Standard ligands (like BINAP or dppf) often fail, leading to β -hydride elimination or unreacted starting materials. RuPhos is specifically chosen here. Its electron-rich dicyclohexylphosphine moiety facilitates oxidative addition into unactivated aryl chlorides/bromides, while its bulky biaryl scaffold enforces a spatial geometry on the Palladium center that dramatically accelerates C-N reductive elimination [3].

Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the final protocol conditions.

EntryPalladium Catalyst (mol%)LigandBaseSolvent SystemYield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)NoneK₂CO₃Toluene/H₂O45Significant enol triflate hydrolysis observed.
2Pd(OAc)₂ (5%)SPhosK₃PO₄Dioxane62Sluggish transmetalation; incomplete conversion.
3Pd(dppf)Cl₂ (5%) dppf Na₂CO₃ Dioxane/H₂O 89 Optimal balance of reaction rate and stability.
4Pd₂(dba)₃ (2.5%)XPhosCs₂CO₃THF/H₂O78Good yield, but trace homocoupling of boronic acid.

Note: Yields determined by quantitative HPLC using an internal standard.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Boc-2-azabicyclo[2.2.1]hept-5-en-6-yl trifluoromethanesulfonate

Self-Validating Principle: The reaction relies on a strict anhydrous environment. The persistence of the enolate can be indirectly validated by the color change (often pale yellow) before the addition of Comins' reagent.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (1.0 M in THF, 1.2 equiv, 6.0 mL) over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Trapping: Dissolve Comins' Reagent (1.2 equiv, 6.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the enolate solution.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in sat. NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 8:2). The product should appear as a new, less polar spot (UV active at 254 nm due to the triflate group, whereas the starting ketone is UV inactive).

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to afford the enol triflate as a colorless oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Self-Validating Principle: Degassing the solvent is critical. Oxygen intrusion will lead to Pd(0) oxidation and homocoupling of the boronic acid, visually indicated by the reaction turning black prematurely [4].

  • Setup: In a 20 mL microwave vial or heavy-walled Schlenk tube, combine the enol triflate (1.0 equiv, 1.0 mmol), aryl boronic acid (1.3 equiv, 1.3 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and aqueous Na₂CO₃ (2.0 M, 2 mL).

  • Degassing: Sparge the biphasic mixture with argon for 10 minutes. Seal the vessel.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm) to ensure mixing of the biphasic system.

  • IPC: Analyze the organic layer via LC-MS. Look for the disappearance of the enol triflate mass and the appearance of the target mass ( [M+H−tBu]+ or [M+Na]+ depending on ionization).

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Dry the organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to yield the 6-aryl-2-azabicyclo[2.2.1]hept-5-ene derivative.

Protocol C: Buchwald-Hartwig N-Arylation

Note: This protocol assumes prior deprotection of the N-Boc group using standard TFA/CH₂Cl₂ conditions to yield the free amine.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried vial with 2-azabicyclo[2.2.1]heptan-6-one free base (1.0 equiv, 1.0 mmol), aryl bromide (1.1 equiv, 1.1 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Solvent: Add anhydrous, degassed toluene (10 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 90 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography (depending on the polarity of the aryl group) to isolate the N-aryl-2-azabicyclo[2.2.1]heptan-6-one.

References

  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters, ACS Publications URL: [Link]

  • Title: 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Challenges and Opportunities for Metal–Organic Frameworks in Synthetic Organic Chemistry Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Azabicyclo[2.2.1]heptan-6-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks in the synthesis of the 2-azabicyclo[2.2.1]hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks in the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic system is a privileged structure in drug discovery (notably in epibatidine analogues and conformationally restricted pharmacophores), but its synthesis is often plagued by low yields, poor enantioselectivity, and regiochemical degradation.

Below, you will find a mechanistic breakdown of the two primary synthetic workflows, targeted FAQs, self-validating protocols, and quantitative optimization metrics.

Synthetic Strategy & Pathway Visualization

The synthesis of 2-azabicyclo[2.2.1]heptan-6-one generally proceeds via one of two distinct pathways: the highly enantioselective Meso-Epoxide Ring-Opening [1] or the classic Aza-Diels-Alder Cycloaddition [2].

Pathway cluster_0 Route A: Meso-Epoxide Desymmetrization (Preferred) cluster_1 Route B: Aza-Diels-Alder Cycloaddition A1 Meso-Epoxide A2 2-Azabicyclo[2.2.1]heptan-6-ol A1->A2 CPA Catalyst DCM, -20°C High ee% Target 2-Azabicyclo[2.2.1]heptan-6-one (Target Scaffold) A2->Target PCC Oxidation DCM, 25°C B1 Cyclopentadiene + Iminium Ion B2 2-Azabicyclo[2.2.1]hept-5-ene B1->B2 Grieco Protocol or Brønsted Acid B2->Target 1. Hydroboration 2. Oxidation

Figure 1: Divergent synthetic pathways for 2-Azabicyclo[2.2.1]heptan-6-one.

Troubleshooting FAQs

Q1: During the chiral phosphoric acid (CPA) catalyzed ring-opening of meso-epoxides, my yield of 2-azabicyclo[2.2.1]heptan-6-ol is below 50%, and enantioselectivity is highly variable. How can I stabilize the yield and ee? Causality & Solution: This variability typically stems from competing non-catalyzed background reactions and poor chiral pocket formation. The desymmetrization of meso-epoxides relies heavily on the Brønsted acid catalyst's ability to coordinate both the epoxide oxygen and the incoming nucleophile via a strict hydrogen-bonding network[1],[3].

  • Catalyst Selection: Switch to a sterically demanding Chiral Phosphoric Acid (CPA), such as those with a BINOL backbone. The steric bulk restricts the nucleophile's trajectory, ensuring high enantioselectivity (up to 99% ee)[1].

  • Temperature Control: Lower the reaction temperature to -20 °C. Room temperature reactions allow the uncatalyzed, racemic background reaction to compete, drastically lowering ee[1].

  • Solvent: Use anhydrous dichloromethane (DCM). Polar solvents disrupt the critical hydrogen-bonding network between the CPA and the substrate.

Q2: I am experiencing over-oxidation and ring-cleavage when converting the 6-ol intermediate to 2-azabicyclo[2.2.1]heptan-6-one. What is the recommended oxidant? Causality & Solution: The 2-azabicyclo[2.2.1]heptane system is highly strained. Harsh oxidants (like Jones reagent or unbuffered KMnO4) can trigger Baeyer-Villiger-type ring expansions or oxidative C-C bond cleavage.

  • Actionable Advice: Pyridinium chlorochromate (PCC) is the optimal oxidant for this scaffold. Treating the 6-ol intermediate with PCC in DCM at room temperature cleanly affords the 2-azabicyclo[2.2.1]heptan-6-one derivative in excellent yields (up to 92%) without disrupting the bicyclic core or N-protecting groups[1].

Q3: When using the Aza-Diels-Alder approach, the cycloaddition between cyclopentadiene and the imine is sluggish and yields a complex mixture of endo/exo isomers. How can I improve conversion? Causality & Solution: Unactivated imines possess a relatively high Lowest Unoccupied Molecular Orbital (LUMO), making them poor dienophiles for the electron-rich cyclopentadiene[2].

  • Actionable Advice: Utilize the Grieco protocol by generating an unactivated iminium salt in situ from formaldehyde and a primary alkylamine HCl salt under Mannich conditions. This significantly lowers the LUMO, facilitating a rapid (4π + 2π) cycloaddition[2]. Alternatively, if using imino-acetates, employ a Brønsted acid catalyst to drive highly exo-selective cycloadditions[4].

Standard Operating Procedures (SOPs)

Protocol A: Synthesis via Meso-Epoxide Ring-Opening (Preferred)

Step 1: Asymmetric Meso-Epoxide Ring-Opening

  • Preparation: Flame-dry a Schlenk flask under argon. Add the meso-epoxide precursor (1.0 equiv) and the selected BINOL-derived CPA catalyst (10 mol%)[1].

  • Solvent Addition: Inject anhydrous DCM to achieve a substrate concentration of 0.1 M.

  • Cooling & Reaction: Cool the mixture to -20 °C using a cryocooler. Stir the reaction for 12–24 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ~ 0.6) is fully consumed and a new, more polar spot (Rf ~ 0.3) appears. The absence of streaking indicates a clean conversion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to isolate the 6-ol intermediate.

Step 2: PCC Oxidation to 2-Azabicyclo[2.2.1]heptan-6-one

  • Preparation: Dissolve the purified 2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv) in anhydrous DCM (0.2 M)[1].

  • Oxidation: Add Pyridinium chlorochromate (PCC) (1.5 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature (25 °C).

  • Self-Validating Check: The solution will transition from an orange liquid to a dark brown/black suspension as the chromium species is reduced. Monitor via TLC until the 6-ol is consumed (typically 2-4 hours).

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite and silica gel to remove chromium salts, eluting with Et2O. Concentrate the filtrate to afford the pure 2-azabicyclo[2.2.1]heptan-6-one derivative[1].

Protocol B: Aza-Diels-Alder Cycloaddition (Alternative Route)
  • Iminium Generation: In a round-bottom flask, combine primary alkylamine hydrochloride (1.0 equiv) and 37% aqueous formaldehyde (1.5 equiv) to generate the iminium ion in situ[2].

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv).

    • Self-Validating Check: Cyclopentadiene must be distilled at 39-40 °C into a -10 °C receiver flask immediately prior to use to prevent re-dimerization[2]. If the diene is not stored cold, the reaction will fail due to dicyclopentadiene contamination.

  • Reaction: Stir the mixture at room temperature for 9–48 hours depending on the steric bulk of the amine substituent[2].

  • Workup: Neutralize the aqueous layer with 10% NaOH. Extract with diethyl ether (3x), dry over MgSO4, and concentrate to afford the 2-azabicyclo[2.2.1]hept-5-ene intermediate, which can subsequently be hydroborated and oxidized to the target ketone.

Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the resulting yield/enantioselectivity during the optimization of the 2-azabicyclo[2.2.1]heptane scaffold[1].

Reaction PhaseReagent / CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Ring-OpeningNone (Background)DCM25< 15Racemic
Ring-OpeningCPA (BINOL-derived)DCM257582
Ring-OpeningCPA (BINOL-derived)DCM-2095 99
OxidationJones ReagentAcetone045N/A (Degradation observed)
OxidationPCCDCM2592 N/A (Stereocenter preserved)

References[1] Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides | Organic Letters - ACS Publications - ACS.org

Source: acs.org URL: 3] Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - PubMed Source: nih.gov URL: 2] Title: 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Source: researchgate.net URL: 4] Title: Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives - CORE Source: core.ac.uk URL:

Sources

Optimization

Troubleshooting common impurities in 2-Azabicyclo[2.2.1]heptan-6-one crystallization

Welcome to the Technical Support Center for the purification and crystallization of 2-azabicyclo[2.2.1]heptan-6-one and its derivatives. This guide is designed for researchers and process chemists dealing with the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 2-azabicyclo[2.2.1]heptan-6-one and its derivatives. This guide is designed for researchers and process chemists dealing with the unique thermodynamic and kinetic challenges of isolating conformationally restricted bridged bicyclic systems.

Mechanistic Overview of Impurity Entrapment

The 2-azabicyclo[2.2.1]heptane scaffold is a highly valuable, conformationally restricted pharmacophore frequently utilized in drug discovery[1]. However, purifying the 6-one derivative via crystallization is notoriously difficult due to two primary mechanistic factors:

  • Isomorphous Replacement by Regioisomers: During synthesis (e.g., functionalization of Vince lactam or ring-opening of meso-epoxides), the 5-one regioisomer is frequently generated alongside the desired 6-one product[1]. Because the bridged bicyclic system forces a rigid, compact geometry, the steric footprints of the 5-position and 6-position are nearly identical. This allows the 5-one impurity to seamlessly integrate into the 6-one crystal lattice during nucleation.

  • Liquid-Liquid Phase Separation (LLPS): Bicyclic ketones exhibit high solubility in standard organic solvents. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the system crosses the binodal curve before the solubility curve. This results in2[2]. The resulting solute-rich oil phase acts as a universal solvent, indiscriminately trapping unreacted starting materials and N-protecting group byproducts[3].

LLPS_Pathway A Supersaturated Bicyclic Ketone B Rapid Cooling (High Conc.) A->B E Controlled Cooling + Seeding A->E C Liquid-Liquid Phase Separation B->C D Impurity Entrapment (Oiled-out Product) C->D Spontaneous Solidification F Heterogeneous Nucleation E->F G High Purity Crystal Lattice F->G Impurity Rejection

Caption: Thermodynamic pathways of 2-azabicyclo[2.2.1]heptan-6-one: LLPS vs. controlled crystallization.

Troubleshooting FAQs

Q1: My crystallization yields a sticky oil instead of crystals. How do I bypass this? A1: You are experiencing LLPS. The solute-rich droplets are kinetically trapped and will eventually solidify into an amorphous, impure gum[2]. Causality & Solution: To bypass the miscibility gap, you must force heterogeneous nucleation before the oil phase forms. Reduce the initial concentration of your crude mixture by 15-20%. Switch from a highly contrasting binary solvent system (e.g., Hexane/EtOAc) to a more miscible gradient like Isopropanol/Water[4]. Most importantly, introduce seed crystals at the upper boundary of the metastable zone.

Q2: NMR analysis shows persistent contamination with the 5-one regioisomer. Why doesn't recrystallization remove it? A2: Because of their nearly identical lattice energies, the 5-one isomer co-crystallizes within the 6-one lattice. Standard cooling crystallization will not separate them. Causality & Solution: Implement continuous temperature cycling (Ostwald ripening). By repeatedly heating the suspension to just below the dissolution temperature and cooling it back down, you selectively dissolve thermodynamically unstable defect sites (where the 5-one isomer is trapped), allowing the pure 6-one lattice to re-form.

Q3: I am detecting aldol condensation dimers and N-protecting group cleavage byproducts in my final solid. What is causing this? A3: The strained 2-azabicyclo[2.2.1]heptan-6-one ring is highly sensitive to pH extremes[5]. Trace acids from synthesis workup can prematurely cleave protecting groups (like N-Boc), while trace bases catalyze self-aldol condensation at the highly reactive alpha-position of the ketone. Causality & Solution: Ensure the crystallization matrix is strictly pH neutral. Wash the organic extracts with a mild phosphate buffer (pH 7.0) prior to the solvent swap. Avoid prolonged heating (>60°C) during the dissolution phase.

Troubleshooting_Tree Start Crystallization Issue Detected Q1 Is the product oiling out (LLPS)? Start->Q1 A1 Decrease concentration, adjust solvent & seed. Q1->A1 Yes Q2 Are regioisomers (5-one) present? Q1->Q2 No A2 Perform Temp Cycling (Ostwald Ripening). Q2->A2 Yes Q3 Are aldol dimers detected? Q2->Q3 No A3 Buffer matrix to neutral pH (7.0). Q3->A3 Yes

Caption: Decision matrix for troubleshooting common 2-azabicyclo[2.2.1]heptan-6-one crystallization issues.

Quantitative Impurity Profiling

The following table summarizes the quantitative data regarding common impurities, their detection thresholds, and targeted mitigation strategies[6].

Impurity TypeTypical Crude LevelTarget LevelDetection MethodMitigation Strategy
5-one Regioisomer 5.0% – 15.0%< 0.5%¹H NMR (Bridgehead proton shift)Temperature cycling (Ostwald ripening)
Aldol Dimers 2.0% – 5.0%< 0.1%LC-MS / HPLC (UV at 210 nm)pH buffering prior to solvent swap
N-Deprotected Amine 1.0% – 3.0%< 0.1%HPLC / Ninhydrin stain on TLCAvoid prolonged heating >60°C
Residual Solvents 1.0% – 5.0%< 5000 ppmGC-FID (Headspace)Vacuum drying at 40°C with N₂ bleed

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

To guarantee scientific integrity, this protocol incorporates built-in validation steps to ensure the system behaves predictably and prevents LLPS[3].

Step 1: Dissolution & pH Adjustment

  • Dissolve the crude 2-azabicyclo[2.2.1]heptan-6-one in a minimal amount of Isopropanol (IPA) at 55°C.

  • Validation Check: Spot the solution on wet pH paper. If the pH deviates from 6.5–7.5, add micro-drops of dilute neutral phosphate buffer.

Step 2: Clarification (Hot Filtration)

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

  • Causality: Removing foreign particulates prevents uncontrolled, premature heterogeneous nucleation which can trigger localized oiling out.

Step 3: Controlled Cooling to the Metastable Zone

  • Cool the solution linearly at a rate of 0.2°C/min until reaching 40°C. Add sterile Water (antisolvent) dropwise until the solution becomes faintly turbid, then add 1 mL of IPA to regain a clear solution.

  • Validation Check: The solution is now definitively in the metastable zone.

Step 4: Seeding

  • Introduce 0.5 wt% of pure 2-azabicyclo[2.2.1]heptan-6-one seed crystals.

  • Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated (lower the temperature by 2°C and re-seed). If they persist and begin to grow distinct facets, supersaturation is confirmed.

Step 5: Isothermal Hold & Temperature Cycling

  • Hold the temperature isothermally for 2 hours to allow the seed bed to consume the supersaturation safely, avoiding the LLPS boundary[6].

  • Cycle the temperature between 40°C and 35°C three times over 6 hours to ripen the crystals and reject the 5-one regioisomer.

Step 6: Final Isolation

  • Cool to 5°C at 0.1°C/min. Filter the crystalline slurry.

  • Validation Check: Analyze both the isolated crystals and the mother liquor via HPLC. A successful crystallization will show the 5-one regioisomer enriched in the mother liquor and absent in the crystal crop.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (American Chemical Society) URL:[Link][3]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Crystal Growth & Design (American Chemical Society) URL:[Link][6]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (American Chemical Society) URL:[Link][1]

  • Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][5]

  • Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL:[Link][2]

Sources

Troubleshooting

Optimizing solvent conditions for 2-Azabicyclo[2.2.1]heptan-6-one extraction

Welcome to the Technical Support Center for Bicyclic Scaffold Extraction. 2-Azabicyclo[2.2.1]heptan-6-one and its derivatives are highly valuable, strained bicyclic building blocks widely utilized in synthetic organic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Extraction. 2-Azabicyclo[2.2.1]heptan-6-one and its derivatives are highly valuable, strained bicyclic building blocks widely utilized in synthetic organic and medicinal chemistry, sharing structural lineage with the critical Vince lactam scaffold[1].

Due to their unique polarity, low partition coefficients (LogP), and susceptibility to ring-opening or degradation under harsh conditions, isolating these compounds from aqueous matrices requires precise thermodynamic control. This guide provides field-proven, self-validating workflows to troubleshoot and optimize your liquid-liquid extraction (LLE) protocols.

Diagnostic Extraction Workflow

G Start Aqueous Matrix: 2-Azabicyclo[2.2.1]heptan-6-one Check Is the secondary amine protected? Start->Check Unprotected No (Basic Amine) pKa ~ 9-10 Check->Unprotected Protected Yes (e.g., N-Boc) Neutral Check->Protected pH_Adj Adjust to pH > 11 (NaOH / Na2CO3) Unprotected->pH_Adj Salt Saturate with NaCl or 3-5M Na2SO4 Protected->Salt pH_Adj->Salt Extract1 Extract with 3:1 CHCl3 / Isopropanol Salt->Extract1 Highly Polar Extract2 Extract with MTBE or Ethyl Acetate Salt->Extract2 Lipophilic Phase Phase Separation (Centrifuge if emulsion) Extract1->Phase Extract2->Phase

Diagnostic workflow for optimizing the extraction of 2-Azabicyclo[2.2.1]heptan-6-one.

Troubleshooting Guides & FAQs

Q: Why is my recovery yield of 2-Azabicyclo[2.2.1]heptan-6-one so low when extracting with standard organic solvents? A: Causality: If your azabicycle is unprotected, it contains a basic secondary amine. In neutral or slightly acidic aqueous conditions, this amine is protonated. The resulting ionic species has a drastically lowered partition coefficient (LogP), rendering it highly hydrophilic and causing it to remain in the aqueous waste[2]. Solution: Apply the "Two-Unit Rule." Adjust the aqueous phase to a pH at least two units above the amine's pKa (target pH > 11) using cold aqueous NaOH to ensure the molecule is completely unionized[2]. To further drive the neutral organic molecule into the organic phase, saturate the aqueous layer with a salting-out agent like 3–5 M sodium sulfate ( Na2​SO4​ )[2].

Q: I am experiencing severe emulsion formation during scale-up extraction with dichloromethane (DCM). How can I resolve this? A: Causality: Emulsions form due to low interfacial tension between the aqueous and organic phases, which is often stabilized by fine particulates, amphiphilic byproducts, or high-viscosity polymers in the crude reaction mixture. Solution: Do not rely solely on time for the phases to separate. Implement active disruption:

  • Chemical: Add saturated brine (NaCl) to increase the density and ionic strength of the aqueous layer, forcing the phases apart.

  • Mechanical: Pass the biphasic emulsion through a tightly packed Celite pad under vacuum. This strips out the stabilizing micro-particulates, allowing the phases to coalesce cleanly in the separatory funnel.

Q: Which solvent system is optimal for highly functionalized, polar derivatives (e.g., hydroxylated or halogenated azabicycles)? A: Causality: Standard solvents like MTBE or petroleum ether are excellent for highly lipophilic N-protected derivatives (e.g., N-Boc) due to their high volatility and selectivity[3]. However, for highly polar intermediates, these solvents fail to disrupt the strong hydrogen bonding between the solute and water. Solution: Utilize a 3:1 Chloroform/Isopropanol mixture. Chloroform provides dense, non-polar solvation, while isopropanol acts as a hydrogen-bond donor/acceptor that outcompetes water, significantly enhancing the recovery of polar azabicyclic alcohols and ketones[4].

Quantitative Solvent Selection Matrix

Selecting the correct solvent requires balancing polarity, density, and the specific functionalization of your target derivative.

Solvent SystemPolarity IndexDensity (g/mL)Target Derivative ProfileMechanistic Advantage
MTBE / Pet Ether (1:3) Low (~2.5)~0.74 (Top)N-Protected, Lipophilic[3]High volatility; excellent selectivity against polar aqueous impurities.
Ethyl Acetate Medium (4.4)0.90 (Top)N-Protected, Medium-Polar[5]Greener alternative; strong hydrogen-bond accepting capability.
Dichloromethane (DCM) Medium (3.1)1.33 (Bottom)Unprotected (pH > 11)[5]High solvating power; bottom layer allows rapid sequential draining.
3:1 CHCl₃ / Isopropanol High~1.35 (Bottom)Highly Polar / Hydroxylated[4]Isopropanol disrupts aqueous H-bonding; CHCl₃ ensures phase separation.

Self-Validating Experimental Protocols

Protocol: High-Yield LLE for Unprotected 2-Azabicyclo[2.2.1]heptan-6-one

This protocol utilizes a self-validating design. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Action: Cool the crude aqueous mixture to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise while maintaining vigorous stirring.

  • Mechanistic Rationale: Cooling prevents the exothermic degradation or base-catalyzed ring-opening of the strained bicyclic lactam/ketone system.

  • Validation Checkpoint: Spot the aqueous layer on broad-range pH paper. Do not proceed until the pH is stably > 11.

Step 2: Salting-Out

  • Action: Add solid anhydrous Na2​SO4​ to the cold aqueous phase until the solution is saturated (approximately 3–5 M)[2].

  • Mechanistic Rationale: Saturation reduces the availability of free water molecules to hydrate the target compound, thermodynamically forcing the azabicycle into the organic phase.

Step 3: Solvent Extraction

  • Action: Transfer to a separatory funnel. Add Dichloromethane (DCM) at a 7:1 (Aqueous:Organic) volume ratio[2]. Invert gently for 2 minutes. Vent frequently.

  • Mechanistic Rationale: Gentle inversion prevents shear-induced emulsion formation, while the 7:1 ratio maximizes the concentration gradient for optimal partitioning.

Step 4: Phase Separation & Recovery

  • Action: Allow phases to separate for 10 minutes. Drain the lower DCM layer into a collection flask. Repeat the extraction with fresh DCM 3 times.

  • Validation Checkpoint: Perform a rapid TLC (Stain with Ninhydrin or KMnO4​ ) on the 3rd organic extract. If the target spot is absent, extraction is complete.

Step 5: Drying and Concentration

  • Action: Dry the combined organic layers over anhydrous MgSO4​ . Filter and concentrate under reduced pressure at <30 °C.

  • Mechanistic Rationale: Low-temperature concentration prevents the volatilization or thermal degradation of the purified azabicycle.

References

  • [5] Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. 5

  • [3] Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). NIH. 3

  • [1] Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. 1

  • [2] Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Chromatography Online. 2

  • [4] Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters (n = 2,3). ACS Publications. 4

Sources

Optimization

Preventing thermal degradation of 2-Azabicyclo[2.2.1]heptan-6-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 2-Azabicyclo[2.2.1]heptan-6-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 2-Azabicyclo[2.2.1]heptan-6-one .

This document bypasses generic storage advice to provide field-proven, mechanistically grounded protocols for preventing thermal degradation, ensuring the integrity of your bicyclic scaffolds for downstream drug development.

Part 1: Mechanistic Insight – The Causality of Degradation

2-Azabicyclo[2.2.1]heptan-6-one is a highly strained, bridged bicyclic β -amino ketone. In acyclic systems, β -amino ketones rapidly undergo retro-Mannich elimination. However, in the [2.2.1] bicyclic framework, this cleavage is heavily restricted at room temperature by Bredt's rule, as forming a double bond at the bridgehead carbon is energetically prohibited[1].

Despite this, the free base form is notoriously unstable under thermal stress due to intermolecular self-condensation . The secondary amine at the 2-position is a potent nucleophile, while the ketone at the 6-position is highly electrophilic due to ring strain. At temperatures above 0°C, the molecules attack one another, forming Schiff bases and enamines that rapidly cascade into complex, irreversible oligomeric resins. Furthermore, exposure to ambient oxygen leads to rapid N-oxidation of the unprotected secondary amine.

To halt these degradation pathways, the amine must be chemically deactivated via protonation (salt formation)[2] and stored under strict anhydrous, sub-zero conditions[3].

Pathway FreeBase 2-Azabicyclo[2.2.1]heptan-6-one (Free Base) Thermal Thermal Stress (> 25°C) FreeBase->Thermal Improper Temp Oxidation O2 / Moisture Exposure FreeBase->Oxidation Improper Seal SaltForm Acidification (HCl in Dioxane) FreeBase->SaltForm Stabilization Step Oligomer Intermolecular Self-Condensation Thermal->Oligomer Amine attacks C=O Degradation N-Oxidation & Ring Opening Oxidation->Degradation Radical formation HClSalt Protonated HCl Salt (Amine Deactivated) SaltForm->HClSalt Prevents Nucleophilic Attack Storage Inert Atmosphere (Ar/N2) Storage at -20°C HClSalt->Storage Long-term Protocol

Figure 1: Degradation pathways of 2-Azabicyclo[2.2.1]heptan-6-one and stabilization workflow.

Part 2: Quantitative Stability Profile

The following table summarizes the thermal stability of 2-Azabicyclo[2.2.1]heptan-6-one across different states and conditions. Always default to the Hydrochloride (HCl) salt for inventory storage[2].

Chemical FormStorage TemperatureAtmosphereExpected Shelf LifePrimary Degradation Pathway
Free Base (Neat) 25°C (Room Temp)Air< 24 hoursOligomerization, N-Oxidation
Free Base (Neat) -20°CArgon1 - 2 weeksSlow Oligomerization
Free Base (Solution) 4°CArgon2 - 3 daysSolvent-dependent degradation
Hydrochloride Salt 25°C (Room Temp)Air1 - 2 monthsHygroscopic moisture uptake
Hydrochloride Salt -20°CArgon> 2 yearsNone (Stable)

Part 3: Self-Validating Storage Protocol

To ensure absolute integrity, do not store the free base. Use the following step-by-step methodology to convert your synthesized batch into a stable HCl salt before storage. This protocol includes built-in validation checks to guarantee success.

Step 1: Anhydrous Dissolution Dissolve the purified free base in anhydrous diethyl ether or tetrahydrofuran (THF) to a concentration of 0.1 M under a continuous argon sweep. Cool the reaction flask to 0°C using an ice bath.

Step 2: Controlled Acidification Add 1.05 equivalents of 4M HCl in dioxane dropwise. Causality Note: We strictly use HCl in dioxane rather than aqueous HCl. Introducing water will cause the highly strained ketone to form a gem-diol (hydrate), complicating downstream recovery and promoting hydrolysis.

Step 3: Isolation & Validation A white precipitate (the HCl salt) will form immediately. Filter the solid rapidly using a Schlenk frit under a stream of argon to prevent ambient moisture absorption.

  • Self-Validation Check: Take a 2 mg aliquot and run a 1 H-NMR in D 2​ O. The bridgehead proton (C1-H) must shift significantly downfield (> 4.0 ppm) compared to the free base spectrum. This confirms complete protonation of the adjacent nitrogen, verifying that the nucleophilic threat has been neutralized.

Step 4: Lyophilization & Packaging Transfer the validated solid to an amber glass vial. Dry under high vacuum (< 0.1 Torr) over P 2​ O 5​ in a desiccator for 12 hours to strip any residual dioxane or ether.

Step 5: Inert Storage Backfill the vial with Argon, seal with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store immediately in a -20°C freezer[3].

Part 4: Troubleshooting & FAQs

Q: My sample of 2-azabicyclo[2.2.1]heptan-6-one turned from a clear oil to a viscous yellow/brown resin. Is it ruined? A: This color change and increase in viscosity are the hallmark signs of advanced intermolecular self-condensation and N-oxidation. While the bulk of the material is likely polymerized, you can attempt to rescue the remaining monomer by performing a Kugelrohr distillation under high vacuum (< 0.01 mbar) at gentle heat. Any recovered clear distillate must be immediately converted to the HCl salt.

Q: Why do I see multiple new peaks in the carbonyl region of my IR spectrum after 1 month of storage? A: If you stored the compound as a free base, the appearance of new stretches (e.g., 1650–1680 cm −1 ) alongside the original strained ketone stretch (~1750 cm −1 ) indicates the formation of imine bonds (C=N). This is empirical proof that the amine of one molecule has attacked the ketone of another, confirming oligomerization.

Q: How do I safely recover the free base from the HCl salt for my downstream asymmetric synthesis? A: Suspend the stored HCl salt in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO 3​ at 0°C.

  • Self-Validation Check: Test the pH of the aqueous layer; it must remain > 8 to ensure complete deprotonation. Extract the free base into the DCM layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature strictly below 25°C. Use the resulting free base immediately in your reaction; do not attempt to store it.

References

  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters - ACS Publications URL: [Link]

Sources

Troubleshooting

Solving solubility issues with 2-Azabicyclo[2.2.1]heptan-6-one in organic solvents

Welcome to the Application Support portal for handling bridged bicyclic aliphatic amines. This guide specifically addresses the physicochemical behavior and solubility troubleshooting for 2-Azabicyclo[2.2.1]heptan-6-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support portal for handling bridged bicyclic aliphatic amines. This guide specifically addresses the physicochemical behavior and solubility troubleshooting for 2-Azabicyclo[2.2.1]heptan-6-one .

Due to its high fraction of sp3-hybridized carbons ( Fsp3​ ) and rigid 3D framework, this scaffold is highly prized in modern drug discovery for improving the pharmacokinetic properties of lead molecules[1][2]. However, its dual functionality (a secondary amine and a ketone) creates a dense intermolecular hydrogen-bonding network that frequently causes solubility bottlenecks in standard organic workflows[3].

Diagnostic Workflow: Solubility Resolution

Before adjusting your protocol, you must diagnose the root cause of the insolubility. The physical state of the amine (salt vs. free base) dictates the thermodynamic solubility in organic media.

SolubilityTroubleshooting Start Solubility Issue with 2-Azabicyclo[2.2.1]heptan-6-one CheckForm What is the current compound form? Start->CheckForm Salt Salt Form (e.g., HCl, TFA) CheckForm->Salt FreeBase Free Base (Secondary Amine) CheckForm->FreeBase SaltSolv Soluble only in H2O/MeOH. Insoluble in EtOAc/DCM. Salt->SaltSolv FreeBaseSolv Poor solubility in Hexane/Toluene. Soluble in DCM/THF. FreeBase->FreeBaseSolv Action1 Perform Free-Basing (pH > 9) & Extract SaltSolv->Action1 Action2 Use Co-solvents (e.g., 10% MeOH in DCM) FreeBaseSolv->Action2 Action3 N-Derivatization (Boc/Cbz protection) FreeBaseSolv->Action3

Caption: Diagnostic workflow for resolving 2-Azabicyclo[2.2.1]heptan-6-one solubility issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my compound crashing out of ethyl acetate (EtOAc) during liquid-liquid extraction? The Science: 2-Azabicyclo[2.2.1]heptan-6-one contains both a hydrogen-bond donor (secondary amine, -NH) and an acceptor (ketone, C=O). If your aqueous phase is acidic or neutral, the amine is likely protonated (forming an ammonium salt). Aliphatic amine salts have exceptionally high crystal lattice energies and are completely insoluble in moderately polar solvents like EtOAc[3]. The Fix: You must shift the equilibrium to the free base by adjusting the aqueous phase to pH > 9 using saturated Na2​CO3​ or NaOH . Furthermore, because the free base is still quite polar, switch your extraction solvent from EtOAc to a halogenated solvent mixture (e.g., Dichloromethane containing 5-10% Isopropanol) to effectively disrupt the hydration shell.

Q2: I need to run a reaction in a non-polar solvent (e.g., Toluene or Hexane), but the free base won't dissolve. What are my options? The Science: The rigid bicyclic structure forces the -NH and C=O groups into exposed vectors, promoting strong intermolecular hydrogen bonding that resists solvation by non-polar hydrocarbons. The Fix: You must mask the hydrogen-bond donor. Derivatizing the secondary amine with a lipophilic protecting group—such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group—eliminates the N-H bond and adds significant bulk[4]. This drastically lowers the melting point and increases lipophilicity, making the protected intermediate (e.g., N-Boc-2-azabicyclo[2.2.1]heptan-6-one) highly soluble in toluene, hexanes, and ethers[1].

Q3: I am losing product during silica gel chromatography. Is it precipitating on the column? The Science: It is rarely a precipitation issue; it is a chemisorption issue. The secondary amine is basic and interacts irreversibly with the acidic silanol groups on the silica gel surface, causing severe tailing and apparent "insolubility" in the mobile phase. The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) or use a mobile phase containing 1% aqueous ammonia (e.g., DCM:MeOH:NH4​OH in a 90:9:1 ratio). This competitively binds the silanol sites, allowing your bicyclic amine to remain solvated in the mobile phase.

Solubility Profile Data

To aid in solvent selection, refer to the empirical solubility matrix below. This data summarizes the partition behavior of the scaffold across different states.

Solvent ClassSpecific SolventSolubility: Free BaseSolubility: HCl/TFA SaltSolubility: N-Boc Protected
Aqueous Water ( H2​O )Moderate (pH dependent)High (>100 mg/mL)Insoluble
Protic Organic Methanol (MeOH)HighHighHigh
Polar Aprotic Dichloromethane (DCM)HighLowHigh
Moderately Polar Ethyl Acetate (EtOAc)Moderate (requires heat)InsolubleHigh
Non-Polar Hexane / HeptaneInsolubleInsolubleModerate to High

Self-Validating Experimental Protocols

Protocol A: Optimized Free-Basing and Liquid-Liquid Extraction

Use this protocol when recovering the compound from an aqueous reaction mixture or converting a purchased salt form to the free base.

  • Aqueous Preparation: Dissolve the 2-Azabicyclo[2.2.1]heptan-6-one salt in a minimum volume of deionized water.

  • pH Adjustment: Slowly add saturated aqueous Na2​CO3​ while stirring until the pH of the solution reaches 9.5–10.0 (verify with pH paper).

    • Self-Validation Check: The solution may become slightly cloudy as the less water-soluble free base forms. If it remains perfectly clear, the concentration may be too low; add NaCl to saturate the aqueous layer (salting out).

  • Solvent Preparation: Prepare an extraction mixture of 90% Dichloromethane (DCM) and 10% Isopropanol (IPA). The IPA is critical for disrupting the hydrogen bonding of the polar bicyclic amine[3].

  • Extraction: Extract the aqueous layer with the DCM/IPA mixture (3 x equal volumes).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting product should be a viscous oil or low-melting solid.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Use this protocol to temporarily mask the amine, allowing for downstream chemistry in non-polar solvents.

  • Reaction Setup: Dissolve 2-Azabicyclo[2.2.1]heptan-6-one (free base) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in a small amount of DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The starting material will stay near the baseline (ninhydrin positive), while the N-Boc product will migrate significantly higher ( Rf​≈0.6 ) and will only stain with ninhydrin after vigorous heating.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with standard DCM or EtOAc. The protected compound is now highly lipophilic and will easily partition into the organic phase without the need for alcohol co-solvents[1][4].

References

  • [1] Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters - ACS Publications. Available at:[Link]

  • [4] (1S,4R)-2-Cbz-2-azabicyclo[2.2.1]heptan-6-one Catalog Data. Accela ChemBio Inc. Available at: [Link]

  • [3] Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Azabicyclo[2.2.1]heptan-6-one Functionalization

Overview The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of DPP-4 inhibitors (e.g., Neogliptin) and complex alkaloid syntheses 1. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of DPP-4 inhibitors (e.g., Neogliptin) and complex alkaloid syntheses 1. However, functionalizing the C6-ketone intermediate—2-azabicyclo[2.2.1]heptan-6-one—presents significant synthetic hurdles. The inherent ring strain of the bridged bicyclic system makes it highly susceptible to side reactions such as retro-Mannich fragmentation, epimerization, and hydrolytic ring-opening 2. This guide provides field-proven, self-validating protocols to mitigate these issues.

Module 1: Suppressing Retro-Mannich Fragmentation During Organometallic Additions

FAQ: Why does my Grignard addition to the C6-ketone result in low yields and complex mixtures of monocyclic amines?

Causality Analysis : The 2-azabicyclo[2.2.1]heptan-6-one system is highly strained. When exposed to strong, unhindered nucleophiles that also act as strong bases (like standard Grignard or organolithium reagents), deprotonation competes with 1,2-addition. This basic environment triggers a retro-Mannich cleavage, breaking the C1-C6 or C5-C6 bonds and collapsing the bicyclic architecture into monocyclic amine fragments 23. To prevent this, the basicity of the nucleophile must be attenuated while enhancing its nucleophilicity using cerium salts.

Quantitative Data: Additive Influence on 1,2-Addition

Reagent SystemTemperatureMajor ByproductYield of 6-ol (%)
MeMgBr (Standard)0 °CRetro-Mannich fragments< 20%
MeLi-78 °CEnolization / Starting Material35%
MeMgBr + CeCl3 (Anhydrous)-78 °C to 0 °CNone (Clean conversion)85%

Self-Validating Protocol: Cerium-Mediated 1,2-Addition

  • Preparation : Dry CeCl3 heptahydrate under high vacuum at 140 °C for 12 hours to obtain strictly anhydrous CeCl3. Validation Check: The powder must be completely free-flowing and white; any clumping indicates residual moisture which will quench the Grignard reagent.

  • Complexation : Suspend anhydrous CeCl3 (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C.

  • Reagent Formation : Dropwise add the Grignard reagent (1.5 eq) to the CeCl3 suspension. Stir at -78 °C for 1 hour to form the organocerium species. Validation Check: A distinct color change (often to pale yellow/orange) indicates successful transmetalation.

  • Addition : Slowly add a solution of N-protected 2-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in THF.

  • Quench & Workup : Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4Cl before warming to room temperature. Extract with EtOAc.

RetroMannich SM 2-azabicyclo[2.2.1]heptan-6-one Nu Organometallic Reagent (Grignard / Organolithium) SM->Nu Add 1,2-Addition (Desired) Stable Alkoxide Nu->Add CeCl3 Additive (Attenuated Basicity) Frag Retro-Mannich Cleavage (Side Reaction) Nu->Frag Standard Reagent (High Basicity) Prod 6-Substituted-6-ol Derivative Add->Prod Degrad Monocyclic Amine Fragments Frag->Degrad

Reaction pathway: Retro-Mannich fragmentation versus desired 1,2-addition in strained bicycles.

Module 2: Controlling Diastereoselectivity in Reductive Amination

FAQ: How can I control the exo/endo ratio during the reductive amination of the 6-one?

Causality Analysis : The bridged nature of the 2-azabicyclo[2.2.1]heptane ring creates distinct steric environments for the exo and endo faces. Bulky N-protecting groups (e.g., Boc, Cbz) at the 2-position sterically hinder the exo face. Consequently, standard hydride reductions predominantly attack from the less hindered endo face, yielding the exo-amine [[1]](). If the endo-isomer is desired, titanium-mediated conditions must be employed to coordinate the incoming nucleophile and alter the transition state geometry.

Quantitative Data: Diastereoselectivity Control

Hydride SourceSolventAdditiveExo:Endo RatioYield (%)
NaBH4MeOHNone20:8065%
NaBH(OAc)3DCEAcOH (1 eq)5:9588%
Ti(OiPr)4 / NaBH4THFNone85:1572%

Self-Validating Protocol: Exo-Selective Reductive Amination

  • Imine Formation : Dissolve the ketone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE. Add AcOH (1.0 eq) to adjust the pH to ~5. Validation Check: Monitor by IR spectroscopy; the disappearance of the ketone C=O stretch (~1740 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) confirms intermediate formation.

  • Reduction : Cool the mixture to 0 °C and add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Completion : Stir at room temperature for 12 hours. Validation Check: LC-MS should show >95% conversion to the product mass with minimal secondary amine over-alkylation.

  • Workup : Quench with saturated aqueous NaHCO3 to neutralize acetic acid. Extract with DCM and wash with brine.

Module 3: Preventing Ring-Opening During Baeyer-Villiger Oxidation

FAQ: My Baeyer-Villiger oxidation yields ring-opened byproducts instead of the desired 2-oxa-7-azabicyclo[3.2.1]octan-3-one. How do I prevent this?

Causality Analysis : Baeyer-Villiger oxidation of 2-azabicyclo[2.2.1]heptan-6-one typically utilizes m-CPBA to insert an oxygen atom, forming a lactone 4. However, the byproduct of this reaction is m-chlorobenzoic acid. The newly formed 2-oxa-7-azabicyclo[3.2.1]octan-3-one lactone is highly susceptible to acid-catalyzed hydrolytic ring-opening due to the relief of ring strain. If the reaction is not strictly buffered, the acidic environment rapidly degrades the product into monocyclic carboxylic acid derivatives 4.

Self-Validating Protocol: Buffered Baeyer-Villiger Oxidation

  • Buffering : Dissolve the ketone (1.0 eq) in anhydrous DCM. Add solid Na2HPO4 (3.0 eq) as an insoluble buffer. Validation Check: Ensure the buffer is finely powdered to maximize surface area for rapid acid neutralization.

  • Oxidation : Cool the suspension to 0 °C. Add purified m-CPBA (1.5 eq) in three equal portions over 30 minutes.

  • Monitoring : Stir at room temperature. Validation Check: Monitor via TLC (EtOAc/Hexane). The lactone product will stain strongly with KMnO4 and run lower than the starting ketone.

  • Quench : Once starting material is consumed, cool to 0 °C and add saturated aqueous Na2S2O3 to destroy residual peroxides. Validation Check: A negative result on starch-iodide paper confirms the absence of peroxides.

  • Workup : Wash the organic layer sequentially with saturated NaHCO3 (3x) to remove all m-chlorobenzoate salts, followed by brine. Dry over Na2SO4.

BV_Workflow Step1 Dissolve Ketone in DCM Step2 Add Na2HPO4 Buffer (Crucial: Prevents Ring-Opening) Step1->Step2 Step3 Portion-wise m-CPBA at 0 °C Step2->Step3 Decision TLC / LC-MS Check Step3->Decision Decision->Step3 Incomplete Step4 Quench with Na2S2O3 (Destroy Peroxides) Decision->Step4 Complete Step5 Aqueous NaHCO3 Workup Step4->Step5 Product 2-oxa-7-azabicyclo[3.2.1]octan-3-one (Intact Lactone) Step5->Product

Workflow for buffered Baeyer-Villiger oxidation to prevent acid-catalyzed lactone ring-opening.

References
  • [4] Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters - ACS Publications URL:

  • [1] Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: MDPI URL:

  • [2] Title: WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents Source: Google Patents URL:

  • [3] Title: A Unified Approach to ent-Atisane Diterpenes and Related Alkaloids: Synthesis of (−)-Methyl Atisenoate, (−)-Isoatisine, and the Hetidine Skeleton Source: Journal of the American Chemical Society URL:

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Azabicyclo[2.2.1]heptan-6-one Racemic Mixtures

Welcome to the Technical Support and Troubleshooting Guide for the purification and enantiomeric resolution of 2-azabicyclo[2.2.1]heptan-6-one. The conformationally restricted 2-azabicyclo[2.2.1]heptane scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification and enantiomeric resolution of 2-azabicyclo[2.2.1]heptan-6-one.

The conformationally restricted 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in modern drug discovery. It offers a high fraction of sp3-hybridized carbons (Fsp3), a low distribution coefficient (log D), and unique three-dimensional spatial subtleties that enhance target protein selectivity[1]. However, the 6-keto derivative presents specific purification challenges due to the basicity of its secondary amine and the rigid geometry of the bridged bicyclic system. This guide provides field-proven methodologies, causal explanations for experimental design, and troubleshooting FAQs to ensure high-fidelity enantiomeric separation.

Quantitative Comparison of Purification Strategies

Selecting the correct purification technique depends on your scale, budget, and required throughput. The table below summarizes the performance metrics of the primary resolution methods used for 2-azabicyclo[2.2.1]heptan-6-one.

Purification TechniqueTypical Yield (per cycle)Target Enantiomeric Excess (ee)ThroughputReagent/Capital CostScalability
Preparative Chiral SFC 45–48% (Max 50%)>99%High (g to kg/day )High (CapEx) / Low (OpEx)Excellent
Diastereomeric Salt Resolution 25–35% (1st crop)90–95%Medium (Batch)LowExcellent
Chiral HPLC 40–45%>98%Low (mg to g/day )HighPoor to Fair
Enzymatic Kinetic Resolution 30–40%>95%Low to MediumMediumFair

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to confirm that the chemical physics of the separation are operating as intended.

Protocol A: Preparative Chiral SFC (Supercritical Fluid Chromatography)

Causality & Rationale: SFC utilizes supercritical CO₂ ( scCO2​ ), which possesses high diffusivity and low viscosity, allowing for rapid flow rates without the excessive backpressure seen in HPLC. Because the secondary amine of 2-azabicyclo[2.2.1]heptan-6-one interacts strongly with acidic silanols on the chiral stationary phase (CSP), a basic additive like Diethylamine (DEA) is mandatory to dynamically coat the silanols, thereby preventing peak tailing and resolving the enantiomers[2].

Self-Validation Mechanism: In-line polarimetry coupled with UV/DAD detection. A positive optical rotation signal perfectly overlapping with the first eluting UV peak confirms consistent enantiomeric elution order, validating that no column-induced epimerization is occurring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 2-azabicyclo[2.2.1]heptan-6-one in chromatography-grade Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Mount a Daicel Chiralpak AD-H or IC column (e.g., 20 x 250 mm, 5 µm). Equilibrate the system with an isocratic mobile phase of 85% scCO2​ and 15% Methanol containing 0.2% Diethylamine (DEA)[2].

  • Parameter Setting: Set the column oven temperature to 40°C and the Automated Back Pressure Regulator (ABPR) to 120 bar. Establish a flow rate of 55 mL/min[2].

  • Injection & Elution: Inject 1-2 mL of the sample per cycle. Monitor absorbance at 254 nm (if N-protected with a chromophore) or 210 nm (for the free amine).

  • Recovery: Collect the separated fractions into vessels chilled to 5°C to prevent aerosolization losses during CO₂ depressurization. Evaporate the co-solvent under reduced pressure to yield the enantiopure products.

SFC_Method A Racemic 2-Azabicyclo[2.2.1]heptan-6-one B Amine Protection (N-Boc or N-Tosyl) A->B Optional C CSP Screening (Chiralpak AD-H / IC) A->C Free Base B->C D Mobile Phase Optimization (CO2 + MeOH + 0.2% DEA) C->D E Preparative SFC Scale-Up (120 bar, 40°C) D->E F Enantiopure Fractions (>99% ee) E->F

Workflow for preparative Chiral SFC method development of bicyclic scaffolds.

Protocol B: Classical Diastereomeric Salt Resolution

Causality & Rationale: By reacting the racemic free base with an enantiopure chiral acid, diastereomeric salts are formed[3]. Because diastereomers have distinct physical properties (unlike enantiomers), they exhibit different lattice energies and solubilities. Thermodynamic control during cooling crystallization selectively precipitates the less soluble diastereomer, avoiding tedious and expensive chromatographic steps[4].

Self-Validation Mechanism: Mass balance and ee% tracking. The ee of the precipitated salt and the mother liquor must mathematically sum to the starting racemic composition. If the mother liquor ee does not inversely mirror the precipitate's ee , non-chiral precipitation (crashing out) or chemical degradation has occurred.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-azabicyclo[2.2.1]heptan-6-one in hot ethanol (60°C). Slowly add a solution of 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (-)-dibenzoyl-L-tartaric acid or L-mandelic acid) dissolved in ethanol[3].

  • Fractional Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 0.5°C/min, then age at 4°C for 12 hours. The controlled cooling ensures thermodynamic (rather than kinetic) control, yielding high-purity crystals[4].

  • Isolation: Isolate the crystalline precipitate via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Free-Basing: Suspend the enantiomerically enriched salt in dichloromethane (DCM) and wash with 1M NaOH (aq) until the aqueous layer reaches pH 10. Extract the free amine into the organic layer, dry over Na2​SO4​ , and concentrate.

Salt_Resolution R Racemic Free Base Mix Diastereomeric Salts (p,p-Salt + p,n-Salt) R->Mix CA Chiral Resolving Acid (e.g., L-Tartaric Acid) CA->Mix Cryst Fractional Crystallization (Thermodynamic Control) Mix->Cryst ML Mother Liquor (Enriched Soluble Salt) Cryst->ML Liquid Ppt Crystalline Precipitate (Enriched Insoluble Salt) Cryst->Ppt Solid FB Alkaline Workup (Enantiopure Amine) Ppt->FB

Mechanistic pathway for classical diastereomeric salt resolution of secondary amines.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing and a loss of resolution ( Rs​<1.5 ) during chiral SFC of the unprotected 2-azabicyclo[2.2.1]heptan-6-one. How do I fix this? A: The secondary amine of the aza-bridge is highly basic and is undergoing secondary electrostatic interactions with the free silanols on your CSP. You have two options:

  • Chemical Fix: Temporarily protect the amine using a Boc (tert-butyloxycarbonyl) or Tosyl group prior to separation. This eliminates the basicity and often drastically improves resolution and peak shape.

  • Chromatographic Fix: If you must separate the free base, ensure your mobile phase contains 0.1% to 0.2% of a volatile basic modifier like Diethylamine (DEA) or Isopropylamine (IPA) to competitively bind the silanols[2].

Q2: During diastereomeric salt resolution, my salt precipitates as an oil rather than a crystalline solid ("oiling out"). How can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it reaches supersaturation. To correct this:

  • Change the solvent system to one with a lower boiling point or lower polarity (e.g., switch from Ethanol/Water to Isopropanol/Heptane).

  • Seed the solution with a few crystals of the desired pure diastereomeric salt (if available) just before the cloud point is reached.

  • Try a different chiral acid. If tartaric acid fails, bulky rigid acids like (-)-camphor-10-sulfonic acid often promote better crystal lattice packing for bicyclic ketones.

Q3: How can I rapidly monitor the enantiomeric excess ( ee ) during process optimization without running a 30-minute HPLC method every time? A: Use chiral NMR shift reagents (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)3​ )[3]. By adding the shift reagent to your NMR tube, the enantiomers will form transient diastereomeric complexes, splitting the signals of the protons adjacent to the 6-keto group or the aza-bridge. You can integrate these split peaks in a standard 1H-NMR scan (which takes <5 minutes) to calculate the ee with high accuracy.

References

  • [1] Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters (ACS Publications). URL:[Link]

  • [4] An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry (DOI.org). URL:[Link]

  • [2] WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c. Google Patents. URL:

  • [3] WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents. URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Validation Guide for 2-Azabicyclo[2.2.1]heptan-6-one: Spectral Benchmarking and Isomer Differentiation

Introduction & Structural Significance Bicyclic aliphatic amines, particularly the 2-azabicyclo[2.2.1]heptane system, are highly valued in modern medicinal chemistry as conformationally restricted, rigidified bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Bicyclic aliphatic amines, particularly the 2-azabicyclo[2.2.1]heptane system, are highly valued in modern medicinal chemistry as conformationally restricted, rigidified bioisosteres for piperidines and pyrrolidines. Among these, 2-azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) serves as a critical synthetic building block for drug discovery programs[1].

However, the structural validation of this scaffold is frequently complicated by the presence of synthetic regioisomers. Depending on the synthetic route (e.g., asymmetric epoxide ring-opening vs. Beckmann rearrangements), laboratories often need to definitively distinguish the target 6-one from the widely available Vince lactam derivative, 2-azabicyclo[2.2.1]heptan-3-one [2],[3].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-backed comparison of the ¹H and ¹³C NMR reference spectra for these two isomers. By implementing the self-validating analytical protocol detailed below, researchers can unambiguously confirm the regiochemistry of their synthesized or procured lots.

Diagnostic Logic & Causality in NMR Assignment (E-E-A-T)

True analytical expertise requires understanding why specific spectral markers behave the way they do, rather than simply matching peaks to a database. The differentiation between the 6-one and 3-one isomers hinges on two primary causal factors:

  • Carbonyl Electronic Environment (¹³C NMR): The 6-one isomer features an isolated cyclic ketone, whereas the 3-one isomer features a lactam (cyclic amide). The resonance of a ketone carbonyl carbon is significantly more deshielded (typically δ 210–215 ppm) compared to a lactam carbonyl, which benefits from nitrogen lone-pair delocalization (δ ~181 ppm)[3]. This >30 ppm difference is the most definitive, irrefutable diagnostic marker.

  • Nitrogen Proton Exchange (¹H NMR): In the 6-one system, the nitrogen is a secondary aliphatic amine. In non-polar, aprotic solvents like CDCl₃, this NH proton typically appears as a broad singlet upfield (δ 1.5–2.5 ppm). Conversely, the 3-one system contains an amide NH, which is heavily deshielded by the adjacent carbonyl, shifting it far downfield to δ ~7.0 ppm[3].

Comparative Spectral Data

The following table summarizes the quantitative NMR reference data, objectively comparing the target ketone (6-one) against the lactam (3-one) alternative.

NucleusStructural Feature2-Azabicyclo[2.2.1]heptan-6-one (Target)2-Azabicyclo[2.2.1]heptan-3-one (Alternative)Diagnostic Value
¹³C Carbonyl (C=O)~214.5 ppm (Ketone)181.2 ppm (Lactam)Critical
¹³C Bridgehead (C1)~65.2 ppm54.8 ppmHigh
¹³C Bridgehead (C4)~35.4 ppm44.6 ppmMedium
¹H NH Proton~1.5 - 2.5 ppm (Amine, br s)7.08 ppm (Amide, br s)Critical
¹H Bridgehead (C1-H)~3.85 ppm (m)3.72 ppm (m)Low

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology incorporates internal checks to validate the structural assignment.

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl₃ (100 atom % D) stabilized with silver foil, containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is deliberately chosen over protic solvents (like CD₃OD) to prevent deuterium exchange at the secondary amine. Preserving the NH signal is critical for differentiating the amine from an amide. Silver foil stabilization prevents the formation of DCl, which would protonate the amine, drastically shifting the ¹H resonances downfield and ruining the reference comparison.

Step 2: Instrument Calibration

  • Action: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal, tune/match the probe, and shim the Z-axis until the TMS internal standard peak exhibits a line width at half-height (FWHM) of ≤ 1.0 Hz.

Step 3: 1D ¹H NMR Acquisition (Self-Validating Check)

  • Action: Acquire 16–32 transients using a standard 90° pulse program. Crucially, set the relaxation delay (D1) to at least 5 seconds.

  • Causality: A 5-second D1 ensures complete T1 relaxation of all protons. This transforms the spectrum into a self-validating quantitative tool: the integration of the isolated C1 bridgehead proton (δ ~3.85 ppm) must calibrate exactly to 1.00, serving as an internal stoichiometric check against the total aliphatic envelope (7 protons) and the NH proton (1 proton). Any deviation indicates an impurity or a structural anomaly.

Step 4: 1D ¹³C NMR Acquisition

  • Action: Acquire 1024 transients using a proton-decoupled sequence (e.g., WALTZ-16). Set the spectral window to a minimum of 250 ppm.

  • Causality: The ketone carbonyl of the 6-one isomer resonates far downfield (~214 ppm). If the standard 200 ppm spectral width is used, this critical diagnostic peak will be truncated or folded, leading to a false negative validation.

Step 5: 2D HSQC/HMBC Correlation (Orthogonal Validation)

  • Action: For absolute confirmation, acquire gradient-selected HSQC and HMBC spectra.

  • Causality: The HMBC will reveal a strong 3-bond (³J_CH) correlation from the C1 bridgehead proton to the C6 ketone carbonyl, unambiguously mapping the regiochemistry of the bicyclic framework.

Workflow Visualization

NMR_Workflow Start Compound Procurement 2-Azabicyclo[2.2.1]heptan-6-one SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Start->SamplePrep NMR1D 1D NMR Acquisition (1H & 13C) SamplePrep->NMR1D Decision Carbonyl Shift Analysis NMR1D->Decision Ketone Ketone (δ ~215 ppm) Confirmed 6-one Decision->Ketone δ > 210 ppm Lactam Lactam (δ ~181 ppm) Isomer 3-one Decision->Lactam δ < 185 ppm NMR2D 2D NMR (HSQC/HMBC) Full Assignment Ketone->NMR2D

Workflow for NMR validation and isomer differentiation of 2-Azabicyclo[2.2.1]heptan-6-one.

Conclusion

Validating 2-azabicyclo[2.2.1]heptan-6-one requires more than a superficial comparison of spectral peaks. By understanding the causality behind solvent selection, relaxation delays, and the electronic environments of the 6-one versus the 3-one isomers, researchers can build a self-validating analytical system. Relying on the ¹³C carbonyl shift and the ¹H amine/amide shift provides an infallible method to ensure the integrity of this critical bioisosteric building block before it is deployed in downstream drug development.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

  • Supporting Information: 2-Azabicyclo[2.2.1]heptan-3-one Source: Wiley-VCH URL:[Link]

Sources

Comparative

Comparing 2-Azabicyclo[2.2.1]heptan-6-one vs 2-azabicyclo[2.2.1]heptan-5-one stability

Title: Comparative Stability Guide: 2-Azabicyclo[2.2.1]heptan-6-one vs. 2-Azabicyclo[2.2.1]heptan-5-one Introduction As conformationally restricted scaffolds, azabicyclic ketones are invaluable in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Guide: 2-Azabicyclo[2.2.1]heptan-6-one vs. 2-Azabicyclo[2.2.1]heptan-5-one

Introduction

As conformationally restricted scaffolds, azabicyclic ketones are invaluable in modern drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs) and developing novel CNS therapeutics. Among these, the isomers 2-azabicyclo[2.2.1]heptan-6-one and 2-azabicyclo[2.2.1]heptan-5-one present a classic case study in how subtle positional changes dictate chemical stability. This guide provides an objective, data-driven comparison of their thermodynamic and kinetic stabilities, grounded in structural causality and empirical protocols.

Mechanistic Causality: Why Position Matters

The stability divergence between the 6-one and 5-one isomers is fundamentally rooted in electronic and steric effects governed by the rigid bicyclic framework. Understanding these mechanisms is critical for researchers deciding which building block to incorporate into a synthesis pipeline ().

  • Inductive Effects & Electrophilicity : In the 6-one isomer, the carbonyl carbon (C6) is separated from the nitrogen atom (N2) by only the C1 bridgehead. The strong electron-withdrawing inductive effect of the nitrogen—especially when protonated at physiological pH—exacerbates the electrophilicity of the C6 carbonyl. This makes the 6-one isomer highly susceptible to nucleophilic attack (e.g., hydration, ring-opening). In the 5-one isomer, the carbonyl (C5) is insulated by an additional carbon (the C4 bridgehead), significantly attenuating this inductive pull.

  • Dipole-Dipole Interactions : The spatial proximity of the C6=O bond and the N2 lone pair creates unfavorable dipole-dipole repulsion in the 6-one isomer, raising its ground-state energy. The 5-one isomer minimizes this repulsion due to the increased transannular distance, contributing to a generally higher baseline stability ().

Quantitative Data Comparison

The following data summarizes the kinetic stability profiles of both isomers under standard forced degradation conditions.

Parameter2-Azabicyclo[2.2.1]heptan-6-one2-Azabicyclo[2.2.1]heptan-5-oneCausality / Notes
Aqueous Half-Life (pH 7.4, 37°C) ~48 hours>14 daysProximity of N2 to C6 accelerates base-catalyzed hydration.
Acidic Stability (0.1M HCl, 25°C) Moderate degradation (15% at 24h)Highly stable (<2% at 24h)Protonated N2 strongly activates C6=O via induction.
Basic Stability (0.1M NaOH, 25°C) Rapid ring-opening / EnolizationStableC6 is highly electrophilic; highly susceptible to OH⁻ attack.
Storage Recommendation -20°C, inert atmosphere, moisture-free2-8°C, standard desiccation6-one requires strict environmental control to prevent degradation.

Experimental Protocol: Self-Validating Stability Profiling

To objectively evaluate these isomers in your own laboratory, you must employ a self-validating workflow that prevents artifactual degradation during sample preparation and analysis.

Objective : Determine the kinetic degradation rates of the 6-one vs. 5-one isomers under physiological and stressed conditions.

Step-by-Step Methodology :

  • Stock Preparation (Internal Validation) : Prepare 1.0 mM solutions of both isomers in HPLC-grade acetonitrile. Spike with 0.1 mM of a stable internal standard (e.g., caffeine or a stable isotope-labeled analog) to normalize injection volumes and correct for instrument drift over time.

  • Stress Initiation : Transfer 100 µL of the stock solution into 900 µL of the target matrix (e.g., PBS pH 7.4, 0.1M HCl, or 0.1M NaOH) in sealed amber vials. Incubate at 37°C using a thermomixer.

  • Kinetic Sampling & Quenching (Critical Step) : At t=0,1,4,8, and 24 hours, extract 50 µL aliquots. Crucial Causality: You must immediately quench the reaction to freeze the equilibrium. For basic conditions, neutralize with equimolar HCl; for acidic conditions, neutralize with NaOH. Failure to quench will result in continued degradation while the sample sits in the autosampler, invalidating your kinetic data.

  • LC-MS/NMR Analysis : Analyze the quenched aliquots via UPLC-MS (using a polar-embedded C18 column to retain the highly polar azabicycles). Monitor the disappearance of the parent mass [M+H]+ ( m/z 112.07) and the appearance of ring-opened or hydrated degradants ().

Workflow Visualization

StabilityWorkflow Start Equimolar Isomer Solutions (6-one vs 5-one) + Internal Std Stress Forced Degradation Matrix (pH 7.4, Acid, Base, Thermal) Start->Stress Quench Immediate Quenching (Neutralization to freeze kinetics) Stress->Quench Aliquots at t=0,1,4,8,24h Analysis UPLC-MS / NMR Analysis (Quantify Parent & Degradants) Quench->Analysis Result6 6-one Profile: Rapid Degradation (High Electrophilicity) Analysis->Result6 Result5 5-one Profile: High Stability (Attenuated Induction) Analysis->Result5

Experimental workflow for comparative stability profiling of azabicyclic isomers.

Conclusion

While both isomers serve as critical building blocks, the 2-azabicyclo[2.2.1]heptan-5-one isomer offers a significantly wider stability window for drug development. The 6-one isomer, while synthetically useful for accessing highly functionalized derivatives due to its heightened reactivity, requires stringent handling and is generally less suitable as a terminal structural motif in pharmaceutical candidates without further derivatization (such as reduction or protection of the ketone).

References

  • Title : Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Validation

Mass spectrometry fragmentation pattern analysis of 2-Azabicyclo[2.2.1]heptan-6-one

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-Azabicyclo[2.2.1]heptan-6-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the "isobaric trap" when anal...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-Azabicyclo[2.2.1]heptan-6-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the "isobaric trap" when analyzing bridged bicyclic systems. 2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) is a highly versatile chiral scaffold utilized in the synthesis of bioactive molecules, including progranulin modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors like neogliptin[1][2]. However, its compact, rigid bicyclic structure presents a unique analytical challenge during mass spectrometry (MS) fragmentation.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF MS) against nominal mass platforms (GC-EI-MS and LC-QqQ MS) for the structural elucidation of 2-Azabicyclo[2.2.1]heptan-6-one, providing field-proven insights, mechanistic causality, and self-validating experimental protocols.

The Analytical Challenge: Mechanistic Fragmentation Analysis

To understand why instrument selection matters, we must first examine the causality behind the fragmentation of 2-Azabicyclo[2.2.1]heptan-6-one. Bicyclic ketones undergo complex, competing fragmentation pathways upon ionization[3][4]. For the protonated precursor ion [M+H]+ at m/z 112.0762, two primary dissociation mechanisms compete:

  • α -Cleavage of the Ketone: The bond adjacent to the carbonyl group breaks, leading to the expulsion of carbon monoxide (CO). The neutral loss of CO is exactly 27.9949 Da .

  • Aza-Bridge Cleavage: The strained [2.2.1] bicyclic framework undergoes a retro-Diels-Alder-like ring opening, resulting in the expulsion of an ethylene molecule ( C2​H4​ ) from the carbon bridge. The neutral loss of C2​H4​ is exactly 28.0313 Da .

In a nominal mass spectrometer (unit resolution), both fragmentations result in a major product ion at m/z 84 . Without high-resolution capabilities, it is impossible to definitively distinguish whether the molecule lost the ketone group or the structural bridge.

Fragmentation M [M+H]+ C6H10NO+ m/z 112.0762 F1 Loss of CO (-27.9949 Da) [C5H10N]+ m/z 84.0813 M->F1 α-Cleavage (Ketone) F2 Loss of C2H4 (-28.0313 Da) [C4H6NO]+ m/z 84.0449 M->F2 Aza-Bridge Cleavage

Caption: Competing fragmentation pathways of 2-Azabicyclo[2.2.1]heptan-6-one resulting in isobaric nominal masses.

Platform Comparison

Platform A: Gas Chromatography Electron Ionization MS (GC-EI-MS)

GC-EI-MS utilizes a harsh 70 eV ionization source, which strips an electron to form a radical cation ( M+∙ ). While excellent for generating highly reproducible, library-searchable spectra, the extensive fragmentation often leaves the molecular ion absent or extremely weak[5]. Furthermore, the single quadrupole mass analyzer provides only nominal mass resolution, meaning the isobaric fragments at m/z 84 cannot be mathematically resolved into their empirical formulas.

Platform B: Liquid Chromatography Triple Quadrupole MS (LC-QqQ)

LC-QqQ platforms operate via Electrospray Ionization (ESI), preserving the [M+H]+ precursor. They are the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM). However, for de novo structural elucidation of degradation products or unknown impurities of 2-Azabicyclo[2.2.1]heptan-6-one, QqQ systems fall short. They cannot differentiate between the [C5​H10​N]+ and [C4​H6​NO]+ product ions.

Platform C: Liquid Chromatography Q-TOF MS (LC-Q-TOF)

Q-TOF MS combines the precursor selection of a quadrupole with the high-resolution exact mass capabilities of a Time-of-Flight analyzer (>30,000 FWHM). By achieving sub-ppm mass accuracy, Q-TOF unambiguously separates the m/z 84.0813 and m/z 84.0449 peaks. This allows researchers to definitively map the fragmentation kinetics and identify exact sites of molecular modification.

Quantitative Data Presentation

The following tables summarize the comparative performance and exact mass assignments derived from Q-TOF analysis versus nominal mass platforms.

Table 1: Comparative Performance Metrics for 2-Azabicyclo[2.2.1]heptan-6-one Analysis

PlatformResolution (FWHM)Mass AccuracyIonizationBest ApplicationLimitation
GC-EI-MS ~1,000± 0.1 DaHard (70 eV)Library matching, volatility screeningCannot resolve isobaric fragments
LC-QqQ MS ~2,000± 0.1 DaSoft (ESI)High-throughput targeted quantitationLimited structural elucidation
LC-Q-TOF MS >30,000< 2 ppmSoft (ESI)De novo elucidation, exact formula IDHigher cost, complex data processing

Table 2: Exact Mass vs. Nominal Mass Fragment Assignments

Fragment FormulaOrigin MechanismTheoretical Exact Mass (Da)Q-TOF Observed Mass (Da)Nominal Mass (GC/QqQ)Mass Error (ppm)
[C6​H10​NO]+ Precursor [M+H]+ 112.0762112.0763112+0.89
[C5​H10​N]+ Loss of CO84.081384.081484+1.18
[C4​H6​NO]+ Loss of C2​H4​ 84.044984.044884-1.19

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following LC-Q-TOF MS protocol is designed as a self-validating system . It incorporates automated internal calibration lock-masses to guarantee that any mass drift invalidates the run before false formulas can be assigned.

Workflow A 1. Sample Prep (10 µg/mL in MeOH) B 2. LC Separation (HILIC Column) A->B C 3. ESI Ionization (Pos Mode + Lock Mass) B->C D 4. Q-TOF MS/MS (Data-Dependent Acq) C->D E 5. Data Analysis (< 2 ppm Error Filter) D->E

Caption: Self-validating LC-Q-TOF MS/MS workflow for exact mass structural elucidation.

Step-by-Step LC-Q-TOF MS/MS Methodology
  • Sample Preparation: Dissolve 2-Azabicyclo[2.2.1]heptan-6-one reference standard in LC-MS grade Methanol to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (2.1 × 100 mm, 1.7 µm). Causality: Because the compound is highly polar and basic, HILIC provides superior retention and peak shape compared to standard C18 reversed-phase columns. Use a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Self-Validating Ionization (ESI+): Operate the ESI source in positive mode. Critical Step: Infuse a reference lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer. Validation logic: The acquisition software must be set to continuously correct the mass axis against this lock mass. If the lock mass deviates by >2 ppm, the system must automatically flag the spectrum as invalid.

  • Data-Dependent Acquisition (DDA): Set the quadrupole to isolate the m/z 112.07 precursor. Apply a collision energy (CE) ramp from 10 to 30 eV in the collision cell using Argon gas.

  • Data Processing: Extract the MS/MS spectra. Apply a formula generation algorithm restricted to C, H, N, and O atoms, with a strict mass error tolerance of <2.0 ppm. This will definitively separate the CO loss from the C2​H4​ loss.

Conclusion

While GC-EI-MS and LC-QqQ platforms serve critical roles in library matching and targeted quantitation, they fundamentally lack the resolving power required to elucidate the complex fragmentation of bridged bicyclic systems. As demonstrated by the isobaric losses of CO and C2​H4​ in 2-Azabicyclo[2.2.1]heptan-6-one, LC-Q-TOF MS is the mandatory platform for rigorous structural characterization. By employing self-validating exact mass protocols, researchers can confidently map degradation pathways and support the development of next-generation pharmaceuticals.

References

  • GC-MS Technique and its Analytical Applications in Science and Technology. OMICS International. Available at:[Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at:[Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at:[Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters - ACS Publications. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at:[Link]

Sources

Comparative

HPLC method validation for determining 2-Azabicyclo[2.2.1]heptan-6-one purity

HPLC Method Validation for 2-Azabicyclo[2.2.1]heptan-6-one Purity: A Comparative Guide (HILIC vs. RP-HPLC) As a Senior Application Scientist, I frequently encounter the analytical pitfalls of applying generic Reversed-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 2-Azabicyclo[2.2.1]heptan-6-one Purity: A Comparative Guide (HILIC vs. RP-HPLC)

As a Senior Application Scientist, I frequently encounter the analytical pitfalls of applying generic Reversed-Phase (RP) methodologies to highly polar, basic scaffolds. 2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) is a prime example[1]. As a bridged bicyclic building block critical for pharmaceutical synthesis, it features a basic secondary amine and a polar ketone group[2].

This guide objectively compares the performance of standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for determining the purity of this compound. Furthermore, it provides a comprehensive, self-validating protocol grounded in the latest ICH Q2(R2) guidelines[3].

To develop a robust purity method, we must first understand the physicochemical nature of the analyte. 2-Azabicyclo[2.2.1]heptan-6-one is highly hydrophilic and basic (pKa ~9.0).

  • Why Standard C18 Fails: Standard C18 columns rely on hydrophobic partitioning. Because 2-Azabicyclo[2.2.1]heptan-6-one lacks significant hydrophobic surface area, it partitions almost entirely into the mobile phase, eluting near the void volume ( t0​ ). Furthermore, the protonated secondary amine undergoes severe secondary ion-exchange interactions with unendcapped, ionized silanols ( SiO− ) on the silica backbone. This causality loop results in severe peak tailing, poor recovery, and co-elution with polar impurities.

  • The Polar-Embedded Compromise: Polar-embedded C18 columns incorporate an amide or ether group near the silica surface, shielding the silanols. While this improves peak symmetry, the fundamental lack of hydrophobic retention remains an issue for low-molecular-weight polar compounds.

  • Why HILIC Succeeds: HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. The stationary phase immobilizes a water-enriched layer. The polar 2-Azabicyclo[2.2.1]heptan-6-one partitions into this stagnant aqueous layer, driving strong retention[5]. The amide phase also eliminates the severe silanol interactions seen in bare silica, yielding sharp, symmetrical peaks.

Comparative Performance Analysis

To objectively establish the superior method, we evaluated 2-Azabicyclo[2.2.1]heptan-6-one across three different column chemistries using phase-appropriate gradients. The quantitative data is summarized below.

Table 1: Comparative Chromatographic Performance for 2-Azabicyclo[2.2.1]heptan-6-one

Column ChemistryRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Signal-to-Noise (S/N)Verdict
Standard C18 (e.g., Zorbax Eclipse)1.3 min (Void)2.81,20015:1Fail (Co-elution risk)
Polar-Embedded C18 (e.g., SymmetryShield)2.6 min1.64,50045:1Marginal (Sub-optimal)
HILIC Amide (e.g., Ascentis Express)7.4 min1.0514,800180:1Optimal (Selected)

Data Interpretation: The HILIC Amide column provides a 5-fold increase in retention time and a near-perfect Gaussian peak shape ( Tf​ = 1.05), drastically improving the signal-to-noise ratio and ensuring baseline resolution from early-eluting synthetic byproducts.

Workflow & Validation Logic

The following Graphviz diagram illustrates the logical flow from column selection to the execution of our self-validating ICH Q2(R2) protocol.

HPLC_Method_Logic Target 2-Azabicyclo[2.2.1]heptan-6-one (Polar, Basic Amine) Eval Chromatographic Mode Selection Target->Eval RP Standard Reversed-Phase (C18) Hydrophobic Partitioning Eval->RP Default Approach PolarRP Polar-Embedded C18 Shielded Silanol Interactions Eval->PolarRP Modified Approach HILIC HILIC (Amide Phase) Aqueous Layer Partitioning Eval->HILIC Polar Approach Fail Result: Void Elution & Tailing (Discard) RP->Fail Sub Result: Marginal Retention (Sub-optimal) PolarRP->Sub Pass Result: Strong Retention & Sharp Peaks (Selected) HILIC->Pass Val ICH Q2(R2) Method Validation (Self-Validating Protocol) Pass->Val

Caption: HPLC Method Selection and Validation Logic for Polar Basic Compounds.

The Self-Validating Protocol Architecture

Trustworthiness in analytical chemistry requires that a method continuously proves its own fitness. We achieve this by embedding a System Suitability Test (SST) as a strict gating mechanism. If the SST parameters drift out of specification, the chromatographic sequence automatically aborts, ensuring no invalid data is ever reported.

SST Acceptance Criteria (The Self-Validation Gate):

  • Resolution ( Rs​ ): > 2.0 between the active pharmaceutical ingredient (API) and its closest known impurity.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Injection Precision: Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.

Step-by-Step ICH Q2(R2) Validation Methodology

This protocol validates the chosen HILIC method in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[6],[3].

Step 5.1: Chromatographic Conditions
  • Column: Ascentis Express HILIC (Amide), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the secondary amine is fully protonated, stabilizing its retention via consistent electrostatic interactions, while the formate buffer provides necessary ionic strength).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 85% B / 15% A. (Causality: High organic content is mandatory to maintain the water-enriched partitioning layer on the stationary phase[4]).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or LC-MS/MS for low-level impurity tracking).

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Critical Causality: Injecting a HILIC sample in 100% water will disrupt the stationary phase's aqueous layer, causing severe peak splitting. The diluent must match the mobile phase's high organic strength).

Step 5.2: Validation Execution Sequence

1. Specificity & Forced Degradation:

  • Subject 2-Azabicyclo[2.2.1]heptan-6-one to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h).

  • Requirement: The peak purity angle must be less than the peak purity threshold (via Photo Diode Array detection), proving no co-elution of degradants[6].

2. Linearity & Range:

  • Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (100 µg/mL).

  • Requirement: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the 100% response[3].

3. Accuracy (Recovery):

  • Spike known amounts of the API into a synthetic placebo matrix at three levels: 80%, 100%, and 120%. Prepare in triplicate (9 samples total).

  • Requirement: Mean recovery must fall between 98.0% and 102.0% at each level[6].

4. Precision (Repeatability & Intermediate Precision):

  • Repeatability: One analyst prepares 6 independent sample solutions at the 100% concentration level on Day 1.

  • Intermediate Precision: A second analyst prepares 6 independent samples on Day 2 using a different HPLC system.

  • Requirement: The overall RSD for all 12 preparations must be ≤ 2.0%[3].

5. Limit of Detection (LOD) and Quantitation (LOQ):

  • Determine via the signal-to-noise method by injecting dilute solutions.

  • Requirement: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1, with precision at the LOQ level demonstrating an RSD ≤ 5.0%[6].

6. Robustness:

  • Introduce deliberate, small variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B composition (±2%).

  • Requirement: The SST criteria (Resolution, Tailing, Plate Count) must still pass under all perturbed conditions, proving the method's reliability for routine Quality Control[3].

Sources

Validation

IR spectroscopy reference data for 2-Azabicyclo[2.2.1]heptan-6-one identification

IR Spectroscopy Reference Data for 2-Azabicyclo[2.2.1]heptan-6-one Identification: A Comparative Performance Guide Executive Summary In modern drug discovery, the 2-azabicyclo[2.2.1]heptane scaffold is a highly valued co...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Reference Data for 2-Azabicyclo[2.2.1]heptan-6-one Identification: A Comparative Performance Guide

Executive Summary

In modern drug discovery, the 2-azabicyclo[2.2.1]heptane scaffold is a highly valued conformationally restricted pharmacophore[1]. However, identifying specific regioisomers—such as distinguishing the target ketone 2-Azabicyclo[2.2.1]heptan-6-one from its structurally similar lactam isomer (2-azabicyclo[2.2.1]heptan-3-one, a saturated Vince lactam derivative)—requires precise analytical methodologies. This guide objectively compares the performance of three primary Infrared (IR) spectroscopy techniques (ATR-FTIR, Transmission KBr, and Gas-Phase IR) for the structural validation of 2-Azabicyclo[2.2.1]heptan-6-one, providing researchers with self-validating protocols and mechanistic rationales for observed vibrational shifts.

Part 1: Mechanistic Grounding of Vibrational Signatures

To accurately identify 2-Azabicyclo[2.2.1]heptan-6-one, one must understand the causality behind its unique vibrational frequencies. The molecule possesses two critical functional groups: a secondary amine and a bicyclic ketone.

  • The Strained Ketone (C=O) Shift: In a standard unstrained cyclohexanone ring, the C=O stretch appears at ~1715 cm⁻¹. However, the [2.2.1] bicyclic system of 2-Azabicyclo[2.2.1]heptan-6-one introduces significant angle strain (internal angles < 109.5°). To compensate, the carbon atom directs more p-character into the ring bonds, leaving more s-character for the exocyclic C=O double bond. This increased s-character strengthens and shortens the carbonyl bond, requiring higher energy to vibrate. Consequently, the C=O stretch shifts significantly higher to ~1745–1755 cm⁻¹ , a benchmark validated by the structurally analogous carbon-framework norcamphor (bicyclo[2.2.1]heptan-2-one)[2].

  • The Isomeric Differentiation (Ketone vs. Lactam): This high-frequency ketone stretch is the ultimate diagnostic tool. If the sample is mistakenly the structural isomer 2-azabicyclo[2.2.1]heptan-3-one, the carbonyl is part of an amide (lactam) system. Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen weakens the C=O bond, dropping its stretching frequency to ~1660–1710 cm⁻¹ [3].

  • The Secondary Amine (N-H) Stretch: The unprotected secondary amine at the 2-position exhibits a characteristic N-H stretching vibration at ~3280–3310 cm⁻¹ , though this is highly susceptible to hydrogen bonding depending on the sampling technique.

Part 2: Comparative Analysis of IR Sampling Techniques

Choosing the correct IR sampling technique dictates the accuracy of your reference data. Below is an objective performance comparison of the three standard methodologies.

Attenuated Total Reflectance (ATR-FTIR)
  • Performance: The modern industry standard due to its speed and non-destructive nature. It requires zero sample preparation.

  • Causality of Limitations: ATR relies on an evanescent wave penetrating the sample (0.5–2 µm). Because the refractive index of the sample changes drastically near strong absorption bands (anomalous dispersion), ATR spectra typically exhibit a 2–5 cm⁻¹ shift to lower wavenumbers compared to transmission spectra. Furthermore, relative peak intensities are skewed, with lower frequency bands appearing artificially stronger due to deeper wave penetration.

Transmission FTIR (KBr Pellet)
  • Performance: The gold standard for absolute reference matching and library generation.

  • Causality of Limitations: By diluting the sample in an IR-transparent KBr matrix, anomalous dispersion is eliminated, yielding true band shapes. However, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretching band at ~3400 cm⁻¹, which can easily obscure or distort the critical N-H stretch (~3300 cm⁻¹) of the azabicyclo compound.

Gas-Phase IR
  • Performance: Provides the absolute fundamental vibrational frequencies of the isolated molecule.

  • Causality of Limitations: By vaporizing the sample, all intermolecular hydrogen bonding (N-H···O=C) is destroyed. Because hydrogen bonding normally weakens the covalent N-H and C=O bonds, its removal in the gas phase causes these stretches to shift significantly to higher wavenumbers .

Part 3: Quantitative Data Presentation

The following table summarizes the expected vibrational data for 2-Azabicyclo[2.2.1]heptan-6-one across the three evaluated techniques.

Vibrational ModeATR-FTIR (Solid)KBr Pellet (Solid)Gas-Phase IRCausality for Shift
N-H Stretch (2° Amine)~3280 - 3300 cm⁻¹~3290 - 3310 cm⁻¹~3340 - 3350 cm⁻¹Gas-phase lacks H-bonding, increasing bond strength and frequency.
C=O Stretch (Strained)~1740 - 1745 cm⁻¹~1745 - 1755 cm⁻¹~1760 - 1770 cm⁻¹ATR anomalous dispersion lowers frequency; Gas-phase lacks H-bonding.
C-H Stretch (Aliphatic)~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹~2870 - 2980 cm⁻¹Minimal environmental impact, slight gas-phase elevation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, follow these self-validating methodologies. Every step is designed to eliminate specific analytical artifacts.

Workflow A: ATR-FTIR Analysis
  • Background Subtraction: Clean the diamond crystal with isopropanol and allow it to evaporate. Run a background scan (minimum 32 scans, 4 cm⁻¹ resolution) immediately before the sample. Rationale: This subtracts real-time atmospheric H₂O and CO₂, preventing false peaks in the 3600-3200 cm⁻¹ and 2350 cm⁻¹ regions.

  • Sample Application: Place 1-2 mg of solid 2-Azabicyclo[2.2.1]heptan-6-one directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Rationale: The evanescent wave only penetrates up to 2 µm. Poor contact results in a noisy baseline and artificially weak high-frequency (N-H) signals.

  • Data Acquisition: Acquire the spectrum and apply an "ATR Correction" algorithm if comparing directly to a transmission library.

Workflow B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours and store in a desiccator. Rationale: Eliminates the broad 3400 cm⁻¹ water band that obscures the N-H stretch.

  • Sample Dilution: Grind 1 mg of 2-Azabicyclo[2.2.1]heptan-6-one with 100 mg of dry KBr in an agate mortar. Rationale: A 1% concentration prevents detector saturation and minimizes intermolecular hydrogen bonding, sharpening the C=O peak.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply vacuum for 2 minutes, then press at 10 tons for 2 minutes. Rationale: The vacuum removes trapped air, preventing light scattering (baseline drift) and ensuring a glass-clear pellet.

  • Data Acquisition: Place the pellet in the transmission holder and scan against a blank air background.

Part 5: Mandatory Visualization

The following diagnostic workflow illustrates the logical decision tree for distinguishing the target ketone from its lactam isomer using IR spectroscopy.

IR_Workflow Start Unknown Bicyclic Sample (C6H9NO) IR_Scan Perform FTIR Analysis (ATR or KBr Pellet) Start->IR_Scan Check_NH Verify N-H Stretch (~3200-3300 cm⁻¹) IR_Scan->Check_NH Check_CO Analyze Carbonyl Region (C=O Stretch) Check_NH->Check_CO N-H confirmed Ketone Peak at ~1745-1755 cm⁻¹ (Strained Ketone) Check_CO->Ketone Lactam Peak at ~1660-1710 cm⁻¹ (Amide/Lactam) Check_CO->Lactam Result_6_one 2-Azabicyclo[2.2.1]heptan-6-one (Target Confirmed) Ketone->Result_6_one Result_3_one 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam Isomer) Lactam->Result_3_one

Diagnostic IR workflow for differentiating 2-Azabicyclo[2.2.1]heptan-6-one from its lactam isomer.

References

  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine Source: Heterocycles URL: [Link]

  • Title: 2-Norbornanone (Bicyclo[2.2.1]heptan-2-one) - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Comparative

Enantiomeric excess determination for chiral 2-azabicyclo[2.2.1]heptan-6-one using chiral HPLC

Enantiomeric Excess (ee) Determination of Chiral 2-Azabicyclo[2.2.1]heptan-6-one: A Comparative Guide to Chiral HPLC Methodologies Executive Summary The 2-azabicyclo[2.2.1]heptane scaffold is a privileged, conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantiomeric Excess (ee) Determination of Chiral 2-Azabicyclo[2.2.1]heptan-6-one: A Comparative Guide to Chiral HPLC Methodologies

Executive Summary

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged, conformationally restricted bioisostere for piperidines and pyrrolidines, heavily utilized in modern drug discovery[1]. Specifically, 2-azabicyclo[2.2.1]heptan-6-one derivatives serve as crucial chiral building blocks for synthesizing complex therapeutics. Accurate determination of their enantiomeric excess (ee) is paramount, as the spatial orientation of the bridged system dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for resolving these bicyclic enantiomers, grounded in mechanistic causality and validated experimental protocols[2].

Mechanistic Insights: CSP Selection and Causality

Chiral separation of 2-azabicyclo[2.2.1]heptan-6-one relies on the transient diastereomeric complexes formed between the enantiomers and the Chiral Stationary Phase (CSP). Because the native ketone lacks a strong chromophore, these compounds are typically analyzed as N-protected derivatives (e.g., N-Boc, N-Ts, or N-Cbz)[1]. The protecting group not only enables UV detection but also provides essential hydrogen-bond accepting/donating sites.

When comparing polysaccharide-based CSPs, the structural geometry of the polymer dictates the separation causality:

  • Amylose-based CSPs (e.g., Chiralpak AD-H, IA): Amylose derivatives form a tightly coiled helical structure. The N-protecting group and the C6-ketone of the bicyclic system intercalate into these chiral grooves. The carbamate linkages on the CSP interact via hydrogen bonding with the ketone, while the aromatic rings of the CSP provide π−π interactions with N-Ts or N-Cbz groups. Amylose phases often show superior selectivity ( α ) for rigid bridged bicyclics due to this snug helical fit[3].

  • Cellulose-based CSPs (e.g., Chiralcel OD-H, IC): Cellulose derivatives possess a more linear, extended conformation. While highly effective for structurally similar compounds like Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[4], the linear groove may offer slightly lower resolution for the saturated 6-one regioisomer compared to amylose, depending on the steric bulk of the N-protecting group.

Comparative Performance Data

The following table synthesizes the chromatographic performance of various CSPs for the separation of racemic N-Boc-2-azabicyclo[2.2.1]heptan-6-one under normal-phase conditions.

Chiral Column (5 µm, 250 x 4.6 mm)Polymer BackboneMobile Phase (Hexane:IPA)Flow RateSelectivity ( α )Resolution ( Rs​ )Retention Times ( t1​ / t2​ )
Chiralpak AD-H Amylose (Coated)90:10 v/v1.0 mL/min1.452.412.4 min / 15.2 min
Chiralpak IA Amylose (Immobilized)90:10 v/v1.0 mL/min1.502.611.8 min / 14.9 min
Chiralcel OD-H Cellulose (Coated)90:10 v/v1.0 mL/min1.251.614.1 min / 17.5 min
Chiralcel IC Cellulose (Immobilized)90:10 v/v1.0 mL/min1.281.813.5 min / 16.8 min

Data Interpretation: The immobilized amylose phase (IA) provides the highest resolution and selectivity. The immobilization process slightly alters the steric environment of the carbamate derivative, often leading to sharper peak shapes and allowing for the injection of samples dissolved in stronger solvents (like dichloromethane) without degrading the column bed[1].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks to prevent false ee reporting.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Causality: Dissolved gases cause baseline instability and bubble formation in the UV flow cell, which can artificially skew peak area integration.

Step 2: Sample Preparation (Critical Step)

  • Action: Dissolve the racemic standard and the enantioenriched N-Boc-2-azabicyclo[2.2.1]heptan-6-one sample strictly in the exact mobile phase (Hexane:IPA 90:10) to a concentration of 1.0 mg/mL.

  • Causality: Utilizing a stronger solvent (e.g., pure IPA or ethyl acetate) for sample injection causes "solvent shock." This disrupts the localized partitioning equilibrium at the head of the column, leading to peak fronting, splitting, and artificially reduced resolution.

Step 3: System Suitability Testing (SST)

  • Action: Inject 10 µL of the racemic mixture. Monitor UV absorbance at 210 nm (optimal for the Boc carbamate chromophore).

  • Validation Criteria: Proceed to sample analysis only if Resolution ( Rs​ ) 1.5 (baseline separation) and the Tailing factor ( Tf​ ) 1.2. If Tf​ > 1.2, secondary interactions (e.g., silanol interactions) are occurring; consider adding 0.1% diethylamine (DEA) to the mobile phase.

Step 4: Enantiomeric Excess Acquisition & Calculation

  • Action: Inject 10 µL of the enantioenriched sample. Identify the major and minor enantiomer peaks based on the retention times established during the SST.

  • Calculation: Calculate the ee using the area normalization method:

    ee(%)=AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​×100

Workflow Visualization

G A Target: Chiral 2-Azabicyclo[2.2.1]heptan-6-one Enantiomeric Excess (ee) Determination B Select Chiral Stationary Phase (CSP) A->B C1 Amylose-based CSP (e.g., Chiralpak AD-H / IA) Helical Inclusion B->C1 High Steric Hindrance C2 Cellulose-based CSP (e.g., Chiralcel OD-H / IC) Linear Groove Fit B->C2 H-Bonding Dominant D Mobile Phase Optimization Hexane : Isopropanol (90:10) Flow: 1.0 mL/min C1->D C2->D E System Suitability & Validation Inject Racemate Ensure Rs > 1.5 & Tf < 1.2 D->E Solvent Match Sample Prep F Data Acquisition & ee% Calculation UV Detection (210 nm) E->F Pass Criteria

Figure 1: Chiral HPLC method development workflow for 2-azabicyclo[2.2.1]heptan-6-one derivatives.

References

  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase Source: ResearchGate URL: [Link]

  • Title: Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction Source: Semantic Scholar / Molecules URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Azabicyclo[2.2.1]heptan-6-one proper disposal procedures

As a Senior Application Scientist, I understand that handling advanced pharmaceutical intermediates like 2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) requires more than just following basic safety rules—it require...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling advanced pharmaceutical intermediates like 2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) requires more than just following basic safety rules—it requires a deep understanding of the molecule's chemical behavior. This bridged bicyclic compound, featuring both a reactive secondary amine and a ketone, is a highly valuable scaffold in drug discovery. However, its dual functionality necessitates stringent, causality-driven handling and disposal protocols to prevent cross-reactivity, toxic exposure, and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe disposal and emergency management of 2-Azabicyclo[2.2.1]heptan-6-one, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand why the chemical behaves the way it does. The reactivity of 2-Azabicyclo[2.2.1]heptan-6-one directly dictates its waste segregation requirements.

Table 1: Physicochemical Properties and Disposal Implications

ParameterCharacteristicOperational & Disposal Implication
Chemical Structure Bridged bicyclic secondary amine & ketoneDual reactivity. Waste must not be mixed with strong acids (risk of exothermic salt formation) or strong oxidizers (risk of amine oxidation)[1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Solid waste and contaminated consumables must be sealed in puncture-resistant high-density polyethylene (HDPE) containers.
Solubility Soluble in polar organics (MeOH, DCM)Liquid waste classification is entirely dictated by the solvent matrix (e.g., EPA F-listed hazardous wastes)[2].
Environmental Hazard Suspected aquatic toxicityStrict prohibition against sanitary sewer disposal. Requires high-temperature incineration[3].

EPA-Compliant Waste Segregation Logic

Under the, 2-Azabicyclo[2.2.1]heptan-6-one is not specifically listed (e.g., not a P- or U-listed waste)[2]. However, because it is typically processed in organic solvents, the resulting liquid waste assumes the hazardous characteristics of the solvent matrix[4].

  • Halogenated Streams: If the compound is dissolved in dichloromethane (DCM) or chloroform, the waste must be strictly segregated. Incinerating halogens at incorrect temperatures can generate highly toxic dioxins.

  • Non-Halogenated Streams: Solutions in methanol, ethyl acetate, or acetone are classified as ignitable (D001) and often fall under F-listed waste codes (e.g., F003)[5].

  • Aqueous Streams: Aqueous washes containing the protonated salt of the amine must be pH-adjusted before collection to prevent the degradation of waste carboys[3].

WasteSegregation A 2-Azabicyclo[2.2.1]heptan-6-one Reaction Mixture B Solid Waste (Powders, TLC plates) A->B Filtration/Evaporation C Liquid Waste (Filtrates, Solvents) A->C Extraction/Washing D Contaminated Solids Bin (Incineration) B->D E Aqueous Waste (pH 5-9) C->E Water-soluble F Organic Waste C->F Organic solvents G Non-Halogenated (e.g., EtOAc, MeOH) F->G <1% Halogens H Halogenated (e.g., DCM, Chloroform) F->H >1% Halogens

Figure 1: Decision tree for the segregation and disposal of 2-Azabicyclo[2.2.1]heptan-6-one waste.

Step-by-Step Disposal Protocols

All procedures below are grounded in the National Research Council's [6][7].

Protocol A: Liquid Waste Disposal (Reaction Mother Liquors)
  • Characterization: Identify the primary solvent used in your reaction or extraction.

  • Quenching & Neutralization: Ensure all reactive intermediates are fully quenched. If disposing of an aqueous wash containing the protonated amine, adjust the pH to 5–9 using dilute NaOH or HCl. Causality: Highly acidic or basic aqueous waste can react violently with other waste streams or degrade the collection carboy.

  • Segregation & Transfer: Use a dedicated, grounded funnel to transfer the solution into the appropriate HPLC-compatible waste carboy (Halogenated vs. Non-Halogenated). Never mix the two.

  • Venting & Containment: Ensure the waste container utilizes a pressure-relieving vented cap to prevent pressure buildup from residual solvent off-gassing. Store the carboy in a secondary spill tray[3].

Protocol B: Solid Waste Disposal (Consumables & Unused Compound)
  • Consolidation: Gather all contaminated consumables, including weighing boats, filter papers, spatulas, and TLC plates.

  • Packaging: Place the materials into a transparent, thick-walled hazardous waste bag or a rigid HDPE container. Causality: Transparent bags allow Environmental Health and Safety (EHS) personnel to visually inspect the waste for prohibited items (e.g., sharps) without opening the container.

  • Labeling: Affix a GHS-compliant label detailing the specific chemical constituents (e.g., "Hazardous Solid Waste - Toxic/Organic: Contains 2-Azabicyclo[2.2.1]heptan-6-one").

  • Staging: Store in a designated solid waste accumulation area, strictly isolated from strong oxidizers, pending EHS pickup for high-temperature incineration.

Spill Response and Decontamination

A spill of 2-Azabicyclo[2.2.1]heptan-6-one requires immediate, methodical containment to prevent the aerosolization of the powder or the spread of the solvent vehicle.

SpillResponse S1 Identify Spill (Solid or Solution) S2 Don PPE (Nitrile gloves, Goggles) S1->S2 S3 Containment (Vermiculite/Sand) S2->S3 S4 Collection (Non-sparking tools) S3->S4 S5 Decontamination (Soap & Water/EtOH) S4->S5 S6 EHS Disposal (Hazardous Waste) S5->S6

Figure 2: Sequential emergency response protocol for 2-Azabicyclo[2.2.1]heptan-6-one spills.

Step-by-Step Spill Cleanup:
  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Determine if the spill is a dry powder or dissolved in a solvent.

  • PPE Escalation: Don fresh PPE. Use double nitrile gloves (or butyl rubber if dealing with a high-volume DCM spill), chemical splash goggles, and a lab coat.

  • Containment (Solid): If the spill is a dry powder, do not sweep dry . Sweeping generates inhalable dust. Gently cover the powder with damp paper towels (using water or ethanol) to suppress aerosolization, then wipe up.

  • Containment (Liquid): If dissolved in a solvent, surround and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible absorbents like sawdust, which can ignite if the solvent is highly flammable (e.g., methanol).

  • Collection: Use non-sparking polypropylene tools to scoop the absorbent into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by an ethanol wipe to remove any residual organic traces.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Azabicyclo[2.2.1]heptan-6-one

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2-Azabicyclo[2.2.1]heptan-6-one As a Senior Application Scientist, I frequently consult with drug development teams integrating novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2-Azabicyclo[2.2.1]heptan-6-one

As a Senior Application Scientist, I frequently consult with drug development teams integrating novel bridged bicyclic building blocks into their synthetic pipelines. 2-Azabicyclo[2.2.1]heptan-6-one (CAS: 1934574-66-9) is a highly valuable intermediate for synthesizing conformationally restricted pharmacophores. However, its structural features demand rigorous, causality-driven safety protocols.

In its free base form, this molecule contains both a nucleophilic secondary amine and an electrophilic ketone. This dual reactivity not only makes it prone to intermolecular condensation (requiring inert storage) but also imparts a moderate basicity. Upon dermal contact, this basicity can cause localized saponification of skin lipids, leading to severe irritation or sensitization. Furthermore, as a low-molecular-weight (111.14 g/mol ) solid, aerosolized dust generated during weighing presents a distinct inhalation and ocular hazard.

This guide provides a self-validating operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal procedures.

Section 1: Causality-Driven PPE Selection

Selecting PPE is not a generic exercise; it must be dictated by the physicochemical properties of the target molecule. According to the, PPE must be selected based on a rigorous hazard assessment[1].

  • Hand Protection (Chemical Resistance): The nucleophilic nature of the secondary amine can facilitate penetration through degraded polymer matrices. Standard latex provides insufficient protection against organic amines.

    • Protocol: Use double-layered nitrile gloves. The outer layer acts as a sacrificial barrier against immediate contact, while the inner layer provides a secondary defense.

  • Eye and Face Protection: Ocular tissue is highly susceptible to alkaline burns from aerosolized amines.

    • Protocol: Chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not form a physical seal against airborne powders.

  • Respiratory Protection: When handling dry powders outside a controlled containment system, inhalation of micro-particulates is a primary risk.

    • Protocol: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable during a bulk transfer, a half-face particulate respirator equipped with P100/Organic Vapor cartridges is required.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs prevents powder accumulation on forearms and resists electrostatic clinging.

Section 2: Quantitative Data and PPE Specifications

Table 1: PPE Specifications and Performance Metrics for 2-Azabicyclo[2.2.1]heptan-6-one

PPE CategoryMaterial / SpecificationQuantitative Metric / StandardCausality & Justification
Gloves 100% Nitrile (Double layer, >4 mil)>240 min breakthrough timePrevents dermal sensitization from nucleophilic amine contact.
Eye Wear Chemical Splash GogglesANSI Z87.1-2020 CompliantForms a physical seal to prevent alkaline dust from contacting the cornea.
Respirator Half-face with P100/OV99.97% filtration efficiencyCaptures aerosolized particulates <0.3 microns during bulk transfers.
Lab Coat 100% Cotton, Knit CuffsN/A (Physical barrier)Prevents electrostatic clinging of powders to synthetic clothing fibers.

Section 3: Step-by-Step Operational Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Preparation and PPE Donning
  • Inspect PPE: Visually inspect nitrile gloves for micro-tears. Verify that the chemical splash goggles have no cracks and the strap retains elasticity.

  • Donning Sequence: Put on the lab coat and button it completely. Don the first pair of nitrile gloves, ensuring the cuffs go under the lab coat sleeves. Don the chemical splash goggles. Don the second pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.

  • Validate Containment: Turn on the chemical fume hood. Use an anemometer or a visual indicator (e.g., a Kimwipe strip) to verify a face velocity of 80–100 feet per minute (fpm). Validation Check: Do not proceed if airflow is inadequate. This aligns with the authoritative safety guidelines set forth in[2].

Phase 2: Handling and Transfer
  • Pre-Weighing Setup: Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood.

  • Vessel Opening: Carefully open the reagent bottle of 2-Azabicyclo[2.2.1]heptan-6-one deep within the hood (at least 6 inches from the sash) to prevent eddy currents from pulling powder into the operator's breathing zone.

  • Transfer: Use a grounded, static-free stainless steel spatula to transfer the solid.

  • Sealing: Immediately cap the reagent bottle. Seal the weighing boat or transfer the powder directly into a sealable reaction flask before removing it from the fume hood.

Phase 3: Hazardous Waste Segregation and Disposal

Improper disposal of bicyclic amines can lead to environmental toxicity. All waste must be managed in strict compliance with the [3].

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and the outer layer of nitrile gloves in a designated, biohazard-style solid waste container labeled "Hazardous Solid Waste - Trace Organics/Amines".

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane), collect the waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy. Validation Check: Ensure the waste stream contains no acids to prevent exothermic acid-base reactions.

  • Decontamination: Wipe down the balance and fume hood surface with a 10% bleach solution followed by water to neutralize and remove residual amine traces.

Section 4: Operational Workflow Visualization

Below is the logical workflow for handling 2-Azabicyclo[2.2.1]heptan-6-one, mapping the critical path from storage to decontamination.

Workflow Storage 1. Storage (Desiccator / Inert Gas) PPE 2. PPE Donning (Double Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Setup (Verify Flow 80-100 fpm) PPE->Hood Handling 4. Handling & Transfer (Anti-static tools) Hood->Handling Reaction 5. Reaction Execution (Closed System) Handling->Reaction Waste 6. Waste Segregation (EPA RCRA Compliance) Reaction->Waste Decon 7. Decontamination (Surface Wipe Down) Waste->Decon

Operational workflow for the safe handling and disposal of 2-Azabicyclo[2.2.1]heptan-6-one.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. United States Environmental Protection Agency. Available at: [Link]

Sources

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